molecular formula C8H5F2NO B1308072 2,6-Difluoro-3-methoxybenzonitrile CAS No. 886498-35-7

2,6-Difluoro-3-methoxybenzonitrile

Cat. No.: B1308072
CAS No.: 886498-35-7
M. Wt: 169.13 g/mol
InChI Key: BXVCAGRBLOMHBH-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H5F2NO and its molecular weight is 169.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVCAGRBLOMHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396466
Record name 2,6-Difluoro-3-methoxybenzonitrile
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-35-7
Record name 2,6-Difluoro-3-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2,6-Difluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2,6-difluoro-3-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, ¹⁹F, and 2D-correlations), we present a self-validating workflow that confirms the precise substitution pattern of the aromatic ring. This guide emphasizes the interpretation of complex spin-spin coupling constants involving fluorine, a critical skill in the analysis of modern fluorinated molecules.

Introduction: The Analytical Challenge

This compound (C₈H₅F₂NO) is a substituted aromatic compound whose utility as a synthetic building block is dictated by the specific arrangement of its functional groups.[1] Isomeric impurities can drastically alter reaction pathways and biological activity, making unambiguous structure verification a prerequisite for its use in any synthetic campaign. The presence of two fluorine atoms, a methoxy group, and a nitrile group on a benzene ring presents a classic analytical challenge: confirming the 1,2,3,6-substitution pattern over other possibilities.

This guide details the logical workflow for elucidating this structure, starting from fundamental molecular formula confirmation and proceeding to the fine details of atomic connectivity. The cornerstone of this analysis is high-field NMR spectroscopy, where the interplay of chemical shifts and through-bond scalar couplings (J-couplings) provides the definitive evidence for the assigned structure.

Foundational Analysis: Confirming the Molecular Identity

Before delving into complex structural details, the first step is to confirm the molecular formula and identify the principal functional groups. This is achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn validates the elemental composition. For aromatic compounds, which tend to form stable molecular ions, this technique is particularly effective.[2]

  • Expected Molecular Formula: C₈H₅F₂NO

  • Monoisotopic Mass: 169.0339 g/mol

The observation of a molecular ion peak [M]⁺ at m/z 169.0339 in an HRMS spectrum confirms the elemental formula. The fragmentation pattern can also provide clues, often showing losses of CO, HCN, or CH₃, which are characteristic of methoxybenzonitriles.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a diagnostic fingerprint.

Frequency (cm⁻¹) Vibration Type Functional Group Significance
~2230C≡N stretchNitrileConfirms the presence of the cyano group. This absorption is typically strong and sharp for aromatic nitriles.[5]
~1600, ~1480C=C stretchAromatic RingIndicates the presence of the benzene ring.
~1280C-O stretchAryl EtherSuggests the C-O bond of the methoxy group attached to the ring.
~1200C-F stretchAryl FluorideStrong absorptions in this region are characteristic of C-F bonds.[6]

The presence of these characteristic bands provides strong, corroborating evidence for the major structural components of the molecule.

Definitive Structure Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent framework of organic molecules.[7] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, is required to solve the substitution pattern conclusively. The key to this analysis lies in interpreting the spin-spin couplings between the hydrogen, carbon, and fluorine nuclei.[8]

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity.

  • Prediction: The proposed structure has three protons: two on the aromatic ring and three in the methoxy group.

  • Analysis:

    • A singlet at ~3.9 ppm integrating to 3H is characteristic of a methoxy group (-OCH₃).

    • The aromatic region should contain two signals, each integrating to 1H. Due to coupling with each other and with the nearby fluorine atoms, these signals will appear as complex multiplets.

    • The proton at position 4 (H4) is coupled to the proton at position 5 (H5) and the fluorine at position 6 (F6).

    • The proton at position 5 (H5) is coupled to the proton at position 4 (H4) and the fluorine at position 6 (F6).

    • Long-range couplings, such as a five-bond coupling between H4 and F2 (⁵JHF), can further complicate the spectrum but also provide valuable structural information.[9]

¹⁹F NMR Spectroscopy: The Fluorine Perspective

With 100% natural abundance and high sensitivity, ¹⁹F NMR is essential for analyzing fluorinated compounds.[10][11]

  • Prediction: The structure has two chemically non-equivalent fluorine atoms.

  • Analysis:

    • The spectrum will show two distinct multiplets.

    • The chemical shifts are highly sensitive to the electronic environment. The fluorine at position 2 (F2) is ortho to the electron-withdrawing nitrile group, while the fluorine at position 6 (F6) is ortho to the electron-donating methoxy group (via resonance). This will result in significantly different chemical shifts.

    • Each fluorine signal will be split by the adjacent aromatic protons. For example, F6 will show coupling to H5.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and, crucially, shows the effect of C-F coupling.

  • Prediction: The molecule has 8 unique carbon atoms: 6 aromatic, 1 nitrile, and 1 methoxy.

  • Analysis:

    • The carbon atoms directly bonded to fluorine (C2 and C6) will appear as doublets with very large one-bond coupling constants (¹JCF ≈ 240-250 Hz).[6]

    • Carbons two or three bonds away from fluorine will exhibit smaller couplings (²JCF, ³JCF), causing their signals to appear as triplets or doublet of doublets.[6]

    • The nitrile carbon (C≡N) typically appears around 115-120 ppm.[12]

    • The methoxy carbon (-OCH₃) will be a singlet around 56 ppm.

Synthesizing the Data: 2D NMR Correlation

While 1D NMR provides a wealth of information, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are required to definitively link the atoms together.[13]

  • HSQC: This experiment correlates each proton with the carbon atom it is directly attached to. It would confirm the assignments of C4-H4 and C5-H5.

  • HMBC: This is the key experiment for this structure. It reveals correlations between protons and carbons that are two or three bonds away. The crucial correlations to observe are:

    • A correlation from the methoxy protons (-OCH₃) to the C3 carbon, confirming the position of the methoxy group.

    • A correlation from H4 to C2, C3, and C6, establishing its neighbors.

    • A correlation from H5 to C1 (the nitrile-bearing carbon) and C3.

The combined evidence from these HMBC correlations provides an unambiguous map of the substituent pattern on the aromatic ring.

Workflow and Data Summary

The logical flow of experiments is designed to build a complete and self-validating picture of the molecule.

Elucidation_Workflow cluster_0 Initial Confirmation cluster_1 1D NMR Analysis cluster_2 Connectivity Mapping cluster_3 Final Structure MS Mass Spec (HRMS) H1_NMR ¹H NMR MS->H1_NMR Confirms Formula IR IR Spectroscopy IR->H1_NMR Confirms Groups HSQC HSQC (¹J) H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC F19_NMR ¹⁹F NMR F19_NMR->C13_NMR Correlates C-F Couplings HMBC HMBC (²J, ³J) Structure Confirmed Structure: This compound HMBC->Structure Establishes Connectivity HSQC->HMBC Assigns C-H Pairs

Caption: Workflow for the structure elucidation of this compound.

Summary of Expected NMR Data (Illustrative)
Nucleus Position Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
¹H OCH₃~3.95s-Methoxy Protons
H4~7.30ddd³JHH ≈ 9.0, ⁴JHF ≈ 6.0, ⁵JHF ≈ 1.5Aromatic Proton
H5~6.90ddd³JHH ≈ 9.0, ³JHF ≈ 10.0, ⁴JHF ≈ 2.0Aromatic Proton
¹³C C1~95t²JCF ≈ 15-C-CN
C2~160dd¹JCF ≈ 250, ²JCF ≈ 12-C-F
C3~155d³JCF ≈ 8-C-OCH₃
C4~125d⁴JCF ≈ 4-CH-
C5~110dd³JCF ≈ 20, ⁴JCF ≈ 5-CH-
C6~158dd¹JCF ≈ 245, ²JCF ≈ 10-C-F
CN~114t³JCF ≈ 3Nitrile
OCH₃~56.5s-Methoxy Carbon
¹⁹F F2~ -115m-Fluorine ortho to CN
F6~ -120m-Fluorine ortho to OCH₃

Note: Chemical shifts and coupling constants are illustrative and can vary based on solvent and spectrometer frequency.

Caption: Key HMBC correlations confirming the substituent positions.

Experimental Protocols

Sample Preparation

A sample of this compound (~10-20 mg) is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ may be used.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • ¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of 16-32 scans.

  • ¹³C{¹H} NMR: A proton-decoupled pulse-acquire sequence is used. Key parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans to achieve adequate signal-to-noise.

  • ¹⁹F NMR: A standard pulse-acquire sequence, often with proton decoupling, is used.

  • 2D Experiments (HSQC/HMBC): Standard gradient-selected pulse sequences (e.g., gHSQC and gHMBC) are employed. The HMBC experiment is optimized to detect long-range couplings of approximately 8 Hz.

Conclusion

The unambiguous structural assignment of this compound is achieved through a systematic and multi-faceted analytical approach. While MS and IR provide foundational confirmation of the molecular formula and functional groups, it is the detailed analysis of 1D and 2D NMR spectra that provides the conclusive evidence. The interpretation of C-F and H-F coupling constants, combined with the connectivity map generated by HMBC, forms a self-validating system that locks in the precise substitution pattern. This rigorous workflow is essential for ensuring the quality and reliability of this important chemical intermediate in research and development settings.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3841940, 2,3-Difluoro-6-methoxybenzonitrile. Retrieved February 2, 2026, from [Link][14]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link][15]

  • Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link][6]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link][3][16]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved February 2, 2026, from [Link][17]

  • ACS Publications. (2025). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters. [Link][18]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved February 2, 2026, from [Link][7]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 2, 2026, from [Link][5]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry. Wiley. [Link][13]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 2, 2026, from [Link][12]

  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved February 2, 2026, from [Link][9]

  • MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved February 2, 2026, from [Link][2]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved February 2, 2026, from [Link][4]

  • NMR Service. (n.d.). 19Fluorine NMR. Retrieved February 2, 2026, from [Link][11]

Sources

An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methoxybenzonitrile: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, necessitating robust and efficient synthetic routes. This technical guide provides a comprehensive overview of the primary starting materials and strategic synthetic pathways for its preparation. Two principal retrosynthetic approaches are analyzed in detail: a late-stage cyanation strategy commencing with 2,6-difluoro-3-methoxyaniline, and a late-stage methylation route proceeding via a 2,6-difluoro-3-hydroxybenzonitrile intermediate. This document furnishes field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for key transformations, and a comparative analysis of the methodologies to empower researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction: The Significance of this compound in Medicinal Chemistry

The unique substitution pattern of this compound, featuring two ortho-fluorine atoms to a nitrile group and a meta-methoxy group, imparts distinct electronic and conformational properties to molecules incorporating this scaffold. The fluorine atoms can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of adjacent functional groups. The nitrile moiety serves as a versatile synthetic handle, readily convertible to amines, amides, carboxylic acids, and tetrazoles, which are prevalent in pharmacologically active agents. Consequently, this compound has emerged as a valuable intermediate in the development of novel therapeutics across various disease areas. The judicious selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis of this crucial building block.

Strategic Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be approached from two primary strategic directions, each with its own set of advantages and challenges. The choice of strategy is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

  • Strategy A: Late-Stage Cyanation. This approach prioritizes the early introduction of the difluoro and methoxy functionalities, with the cyano group being installed in the final stages of the synthesis. The key intermediate in this pathway is 2,6-difluoro-3-methoxyaniline.

  • Strategy B: Late-Stage Methylation. In contrast, this strategy involves the synthesis of a phenolic precursor, 2,6-difluoro-3-hydroxybenzonitrile, followed by methylation to yield the target molecule.

The following sections will delve into the specifics of each strategy, providing detailed experimental insights and protocols.

Strategy A: Late-Stage Cyanation via Sandmeyer Reaction

This is often the more direct approach, leveraging the commercial availability of the key starting material, 2,6-difluoro-3-methoxyaniline.[1][2] The cornerstone of this strategy is the Sandmeyer reaction, a robust and well-established method for the conversion of an aryl amine to an aryl nitrile.[3][4][5]

Starting Material: 2,6-Difluoro-3-methoxyaniline

While the synthesis of 2,6-difluoroaniline from commodity chemicals like 1,2,3-trichlorobenzene has been documented, it involves a multi-step process.[6] For many research and development applications, the direct procurement of 2,6-difluoro-3-methoxyaniline is the more time- and resource-efficient option. Several chemical suppliers offer this starting material with purities suitable for further synthetic transformations.[1][2][7]

The Sandmeyer Reaction: From Aniline to Benzonitrile

The Sandmeyer reaction proceeds in two main stages: the diazotization of the aniline and the subsequent copper(I) cyanide-mediated displacement of the diazonium group.

A 2,6-Difluoro-3-methoxyaniline B Diazotization (NaNO2, aq. acid, 0-5 °C) A->B C Aryldiazonium Salt Intermediate B->C D Cyanation (CuCN, heat) C->D E This compound D->E A 1,3-Difluoro-2-methoxybenzene B Bromination (e.g., NBS, MeCN) A->B C 4-Bromo-2,6-difluoro-1-methoxybenzene B->C D Cyanation (e.g., CuCN, DMF, heat) C->D E This compound D->E F Demethylation (e.g., BBr3, DCM) E->F G 2,6-Difluoro-3-hydroxybenzonitrile F->G

Sources

2,6-Difluoro-3-methoxybenzonitrile: A Strategic Fluorinated Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical utility, synthesis, and pharmaceutical applications of 2,6-Difluoro-3-methoxybenzonitrile (CAS 886498-35-7) .

Executive Summary

This compound is a specialized organofluorine intermediate used primarily in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors and potential antibacterial agents targeting FtsZ. Its structural value lies in the 2,6-difluoro motif , which provides metabolic stability and conformational restriction, combined with the 3-methoxy group , which serves as a protected phenol handle or a lipophilic spacer.

Chemical Identity
PropertyDetail
CAS Number 886498-35-7
IUPAC Name This compound
Molecular Formula C₈H₅F₂NO
Molecular Weight 169.13 g/mol
Appearance White to off-white solid
Key Functionality Nitrile (electrophile), Methoxy (protected phenol), Fluorine (metabolic blocker)

Structural Analysis & Reactivity Profile

The molecule features a highly electron-deficient benzene ring due to the electron-withdrawing nature of the nitrile group and the two fluorine atoms.

Electronic Effects
  • Nitrile Group (CN): strongly electron-withdrawing (–I, –M), activating the ring for nucleophilic attack, though the 2,6-fluorine atoms create steric shielding.

  • Fluorine Atoms (C2, C6): The ortho-fluorine atoms exert a "ortho-effect," twisting the nitrile group slightly out of coplanarity in transition states and blocking metabolic oxidation at these vulnerable positions.

  • Methoxy Group (C3): Acts as an electron-donating group (+M) but is often used as a "masked" hydroxyl group. The C3 position allows for downstream derivatization into phenols (via demethylation) which are critical for hydrogen-bonding interactions in enzyme pockets (e.g., ROMK channels).

Reactivity Map (DOT Visualization)

The following diagram illustrates the primary reactive sites and their transformations.

ReactivityMap Core This compound (CAS 886498-35-7) Hydrolysis Hydrolysis (Acid/Base) --> Benzoic Acid Core->Hydrolysis Nitrile Group Demethylation Demethylation (BBr3) --> 3-Hydroxybenzonitrile Core->Demethylation Methoxy Group Reduction Reduction (H2/Cat) --> Benzylamine Core->Reduction Nitrile Group SNAr SNAr (Nucleophilic Attack) (Rare due to steric crowding) Core->SNAr C4 Position

Figure 1: Reactivity profile showing the three primary diversion points for synthesis: hydrolysis of the nitrile, cleavage of the ether, and reduction to the amine.

Synthesis & Manufacturing Routes

Route A: Demethylation to Active Phenol (Key Pharmaceutical Pathway)

In drug development, the methoxy variant is often the stable precursor used to generate 2,6-difluoro-3-hydroxybenzonitrile in situ or just prior to the key coupling step. The hydroxyl group is prone to oxidation, making the methoxy ether the preferred form for storage and transport.

Reaction:



Route B: Preparation of the Intermediate

While often purchased, the synthesis of this compound typically proceeds via cyanodehalogenation or electrophilic cyanation .

  • Starting Material: 2,4-Difluoroanisole or 1-Bromo-2,4-difluoro-3-methoxybenzene.

  • Cyanation: Reaction with CuCN (Rosenmund-von Braun) or Zn(CN)₂ with Pd-catalysis.

    • Note: The 2,6-difluoro substitution pattern makes classical SNAr on hexachlorobenzene difficult; therefore, building up from difluoroanisole via lithiation/cyanation is a common strategy.

Pharmaceutical Applications

Case Study: ROMK Inhibitors (Hypertension)

The most prominent application of this intermediate is in the synthesis of ROMK (Kir1.1) inhibitors .[1][2] These drugs are developed as a new class of diuretics that avoid the hypokalemia (low potassium) side effects associated with loop diuretics.

  • Mechanism: The 2,6-difluoro-3-hydroxy motif (derived from the methoxy precursor) mimics the hydration shell of the potassium ion or interacts with specific residues in the ion channel pore, blocking K⁺ efflux.

  • Workflow:

    • Precursor: this compound.[3][4][5][6][7]

    • Activation: Demethylation to the phenol.

    • Coupling: The phenol is reacted with a heterocyclic core (e.g., nitro-substituted aromatics or pyrazines) to build the pharmacophore.

    • Final Drug: A structure containing the 2,6-difluoro-3-hydroxyphenyl moiety.[3][7]

Synthesis Workflow Diagram

ROMKSynthesis Start Start: this compound (Stable Precursor) Step1 Step 1: Demethylation (BBr3, DCM, 0°C) Start->Step1 Activation Intermed Intermediate: 2,6-Difluoro-3-hydroxybenzonitrile (Active Nucleophile) Step1->Intermed Step2 Step 2: Ether Coupling / SNAr (Reaction with Heterocyclic Core) Intermed->Step2 + Electrophilic Heterocycle Final Target: ROMK Inhibitor Candidate (e.g., for Hypertension) Step2->Final

Figure 2: The critical role of this compound in the synthesis of ROMK inhibitors, highlighting the deprotection step.

Experimental Protocol: Demethylation

The following protocol is adapted from patent literature (e.g., WO2013090271) for the conversion of the methoxy intermediate to the hydroxy-active form.

Objective: Selective cleavage of the methyl ether to yield 2,6-difluoro-3-hydroxybenzonitrile.

Materials:

  • This compound (1.0 equiv)

  • Boron Tribromide (BBr₃), 1.0 M solution in DCM (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Ice water (for quenching)

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve this compound (e.g., 4.42 g, 26.1 mmol) in anhydrous DCM (10–20 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add the BBr₃ solution (52.2 mL, 52.2 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours (overnight). Monitor via TLC or LC-MS for disappearance of starting material.

  • Quenching: Cool the mixture back to 0 °C. Carefully pour the reaction mixture into ice water with vigorous stirring to hydrolyze excess boranes.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Workup: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude phenol is typically pure enough for the next step or can be recrystallized from hexanes/ethyl acetate.

Yield Expectation: 85–95%.

Safety & Handling

  • Hazard Class: Nitriles are toxic if swallowed, inhaled, or in contact with skin. The release of cyanide ions in vivo is a risk.

  • Specific Hazards:

    • H301/H311/H331: Toxic by ingestion, skin contact, or inhalation.

    • H315/H319: Causes skin and serious eye irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed. The methoxy compound is stable, but the hydroxy derivative (if generated) is sensitive to oxidation.

References

  • Merck Sharp & Dohme Corp. (2013). Inhibitors of the renal outer medullary potassium channel. WO Patent 2013/090271 A1.

  • PubChem. (n.d.). This compound (Compound).[3][4][5][6][7][8][9][10][11] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). This compound Product Detail.

  • Tang, H., et al. (2013). Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure. ACS Medicinal Chemistry Letters.

Sources

Methodological & Application

Introduction: The Strategic Importance of 2,6-Disubstituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>## Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluorobenzonitriles

In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold is a cornerstone for the development of novel molecular entities.[1][2][3] The strategic incorporation of fluorine atoms, particularly in the ortho positions to the nitrile group as seen in 2,6-difluorobenzonitrile, profoundly influences the molecule's reactivity and imparts desirable physicochemical properties to the final products.[4] This application note serves as a comprehensive guide to understanding and executing nucleophilic aromatic substitution (SNAr) reactions on this versatile substrate. We will delve into the mechanistic underpinnings, provide field-tested protocols for various nucleophile classes, and offer insights gleaned from extensive experience to empower researchers in their synthetic endeavors.

The dual activation provided by the strongly electron-withdrawing nitrile group and the two fluorine atoms makes the aromatic ring of 2,6-difluorobenzonitrile highly susceptible to nucleophilic attack.[4][5] This heightened reactivity, coupled with the unique ability of fluorine to act as an excellent leaving group in SNAr reactions, opens a gateway to a diverse array of 2,6-disubstituted benzonitrile derivatives.[6][7] These products are not merely chemical curiosities; they are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[8][9][10][11] For instance, derivatives of 2-amino-6-fluorobenzonitrile are instrumental in creating quinazoline-based anticancer agents and aminoquinoline derivatives for potential Alzheimer's disease therapies.[8][9]

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction of 2,6-difluorobenzonitrile proceeds via a well-established two-step addition-elimination mechanism.[7][12][13][14] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][14][15] The stability of this complex is the lynchpin of the SNAr reaction. The potent electron-withdrawing effects of the ortho-nitrile group and the remaining fluorine atom delocalize the negative charge, thereby lowering the activation energy of this rate-determining step.[4][6][16]

  • Elimination of the Fluoride Ion and Aromatization: In the subsequent, typically rapid step, the fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the substituted product.[7][12] Counterintuitively, despite the high strength of the C-F bond, fluoride is an excellent leaving group in SNAr reactions.[6][7] This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond.[6][7] The high electronegativity of fluorine is paramount, as it strongly activates the ring towards the initial nucleophilic attack.[12][15][17]

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable for a range of common nucleophiles. General laboratory safety precautions should always be observed.

General Experimental Workflow

G reagents Reagents: - 2,6-Difluorobenzonitrile - Nucleophile (1.1-1.5 eq) - Base (if required) - Anhydrous Solvent setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Dry glassware reagents->setup reaction Reaction: - Stir at specified temp. - Monitor by TLC or GC/LC-MS setup->reaction workup Work-up: - Quench reaction - Aqueous extraction reaction->workup purification Purification: - Column chromatography - Recrystallization workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis

Caption: A generalized workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol outlines a general procedure for the synthesis of 2-amino-6-fluorobenzonitrile derivatives.

Materials:

  • 2,6-Difluorobenzonitrile (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or ACN)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-difluorobenzonitrile, the amine nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C), monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Expertise & Experience:

  • Choice of Base: For less nucleophilic amines, a stronger base like Cs₂CO₃ may be required. For acid-sensitive substrates, an organic base like N,N-Diisopropylethylamine (DIPEA) is a suitable choice.[18]

  • Solvent Selection: Dipolar aprotic solvents like DMF or DMSO are generally effective at solvating the intermediate Meisenheimer complex and accelerating the reaction.[19] However, for highly reactive substrates, less polar solvents like acetonitrile (ACN) can be used to control reactivity.

  • Temperature Control: Start at room temperature and gradually increase the temperature if the reaction is sluggish. High temperatures can sometimes lead to undesired side reactions.

Protocol 2: Reaction with Oxygen Nucleophiles (O-Arylation)

This protocol is for the synthesis of 2-alkoxy- or 2-aryloxy-6-fluorobenzonitriles.

Materials:

  • 2,6-Difluorobenzonitrile (1.0 eq)

  • Alcohol or phenol (1.2 - 1.5 eq)

  • Strong base (e.g., NaH or KOtBu, 1.2 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath and add the strong base portion-wise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of 2,6-difluorobenzonitrile in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Expertise & Experience:

  • Base Handling: Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly reactive and moisture-sensitive. Handle them with extreme care under an inert atmosphere.[20][21]

  • Nucleophile Generation: Ensure the complete deprotonation of the alcohol or phenol before adding the 2,6-difluorobenzonitrile to avoid side reactions.

Protocol 3: Reaction with Sulfur Nucleophiles (S-Arylation)

This protocol details the synthesis of 2-thioether-6-fluorobenzonitrile derivatives.

Materials:

  • 2,6-Difluorobenzonitrile (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

  • Anhydrous solvent (e.g., DMF or ACN)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol, base, and anhydrous solvent.

  • Stir the mixture for 15-20 minutes at room temperature to form the thiolate.

  • Add 2,6-difluorobenzonitrile to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Expertise & Experience:

  • Odor Management: Many thiols are malodorous. It is advisable to conduct the reaction in a well-ventilated fume hood and to quench any residual thiol with bleach before disposal.[19]

  • Base Choice: A mild inorganic base like K₂CO₃ is often sufficient for the deprotonation of thiols.[19]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of 2,6-difluorobenzonitrile with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Amines MorpholineK₂CO₃DMSO80-1004-885-95
AnilineCs₂CO₃DMF100-1206-1270-85
Alcohols MethanolNaHTHF65 (reflux)6-1075-90
Phenols PhenolKOtBuDMF804-680-95
Thiols ThiophenolK₂CO₃ACN50-702-490-98

Note: These are representative conditions and may require optimization for specific substrates.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: Consistent tracking of the reaction's progress via TLC or GC/LC-MS against a starting material standard is critical to determine the reaction endpoint and to identify the formation of any byproducts.

  • Product Characterization: The identity and purity of the final product must be unequivocally confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS). This ensures that the desired transformation has occurred and provides confidence in the outcome.

Conclusion: A Versatile Platform for Chemical Innovation

The nucleophilic aromatic substitution of 2,6-difluorobenzonitriles represents a powerful and versatile strategy for the synthesis of a wide range of functionalized aromatic compounds. A thorough understanding of the underlying SNAr mechanism, coupled with the application of robust and well-optimized experimental protocols, enables researchers to efficiently access valuable building blocks for drug discovery, agrochemical development, and materials science. The insights and detailed procedures presented in this application note are intended to provide a solid foundation for the successful implementation of these important transformations.

References

  • Addition-Elimination at Aromatics (SNAR) - csbsju. (n.d.). Retrieved February 10, 2026, from [Link]

  • The Synthetic Versatility of 2-Amino-6-fluorobenzonitrile in Medicinal Chemistry. (2026, January 27). Retrieved February 10, 2026, from [Link]

  • 15.4: Nucleophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved February 10, 2026, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? | Wyzant Ask An Expert. (2019, June 24). Retrieved February 10, 2026, from [Link]

  • The mechanism of nucleophilic aromatic substitution polymerization. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). Retrieved February 10, 2026, from [Link]

  • N-arylation of amines with fluorobenzonitriles in aqueous medium. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved February 10, 2026, from [Link]

  • 2-Amino-6-fluorobenzonitrile: A Key Intermediate in Agrochemical Innovation. (n.d.). Retrieved February 10, 2026, from [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. Retrieved February 10, 2026, from [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD's Sterling Institute of Pharmacy. Retrieved February 10, 2026, from [Link]

  • Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. (2021, February 25). Preprints.org. Retrieved February 10, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). PMC. Retrieved February 10, 2026, from [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Arylgermanes as Linkers for Solid Phase Synthesis. Retrieved February 10, 2026, from [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2025, August 7). ResearchGate. Retrieved February 10, 2026, from [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (2026, January 24). Wordpress. Retrieved February 10, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH. Retrieved February 10, 2026, from [Link]

  • Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross. (n.d.). ChemRxiv. Retrieved February 10, 2026, from [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). PMC. Retrieved February 10, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. (2024, January 30). YouTube. Retrieved February 10, 2026, from [Link]

  • Application of Nitrile in Drug Design. (2025, August 7). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved February 10, 2026, from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved February 10, 2026, from [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 10, 2026, from [Link]

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. (n.d.). Google Patents.
  • CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile. (n.d.). Google Patents.
  • EP0004257A1 - Benzonitrile derivative, process for its preparation and its application. (n.d.). Google Patents.

Sources

Application Note: Analytical Characterization of 2,6-Difluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analytical characterization of 2,6-Difluoro-3-methoxybenzonitrile (CAS: 886498-35-7). It is structured to serve researchers in pharmaceutical development, specifically those synthesizing kinase inhibitors or fluorinated active pharmaceutical ingredients (APIs).

Introduction & Chemical Context

This compound is a critical pharmacophore intermediate used in the synthesis of bioactive small molecules. Its unique substitution pattern—a nitrile group flanked by two fluorine atoms, with a methoxy group breaking the symmetry—imparts specific electronic properties (lipophilicity and metabolic stability) desirable in drug design.

Accurate characterization is challenging due to the strong coupling effects of the fluorine atoms in NMR and the potential for hydrolysis of the nitrile group. This guide provides a validated, multi-modal analytical protocol to ensure identity and purity.

Physicochemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 886498-35-7
Molecular Formula C

H

F

NO
Molecular Weight 169.13 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
Hazards (GHS) Danger: Toxic if swallowed (H301), Toxic in contact with skin (H311), Causes skin irritation (H315)

Analytical Methodologies

Method A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative purity assessment and impurity profiling. Rationale: A Reverse-Phase (RP) C18 method is selected. The use of an acidic modifier (Phosphoric Acid) is critical to suppress the ionization of potential hydrolysis impurities (e.g., 2,6-difluoro-3-methoxybenzoic acid), ensuring sharp peak shapes and reproducible retention times.

Protocol:
  • Instrument: HPLC System with PDA (Photodiode Array) Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase A: 0.1% H

    
    PO
    
    
    
    in Water (Milli-Q grade).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (for sensitivity) and 254 nm (for specificity).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

Sample Preparation: Dissolve 10 mg of sample in 10 mL of Acetonitrile/Water (50:50). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter before injection.

System Suitability Criteria:

  • Tailing Factor: < 1.5

  • Theoretical Plates: > 5000

  • %RSD of Area (5 injections): < 2.0%

Method B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: Structural elucidation and confirmation of regiochemistry.[1] Rationale: The presence of two fluorine atoms creates complex splitting patterns (


 and 

coupling). Standard

H NMR alone is insufficient;

F NMR is mandatory to confirm the 2,6-substitution pattern.
Protocol:
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Internal Standard: TMS (Tetramethylsilane) for

    
    H; CFCl
    
    
    
    (external) for
    
    
    F.
Expected Spectral Features:
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       3.8-4.0 ppm (Singlet, 3H):  Methoxy group (-OCH
      
      
      
      ).
    • 
       7.0-7.6 ppm (Multiplets, 2H):  Aromatic protons at positions 4 and 5.
      
      • Note: These protons will appear as complex multiplets (approx. doublet of doublets or ddd) due to coupling with each other (

        
        ) and the adjacent fluorine atoms (
        
        
        
        ,
        
        
        ).
  • 
    F NMR (376 MHz, Decoupled): 
    
    • Two distinct signals are expected because the molecule is asymmetric (methoxy at pos 3 makes F2 and F6 chemically non-equivalent).

    • Signal 1 (F2): ~ -110 to -125 ppm.

    • Signal 2 (F6): ~ -110 to -125 ppm.

    • Validation: If only one fluorine signal is observed, the structure is likely symmetric (e.g., 3,5-difluoro or 2,6-difluoro without the 3-methoxy asymmetry), indicating an incorrect isomer.

Method C: Fourier Transform Infrared Spectroscopy (FT-IR)

Purpose: Quick identification of functional groups. Rationale: The nitrile group provides a diagnostic "fingerprint" signal that is distinct from starting materials like amides or aldehydes.

Protocol:
  • Technique: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Absorption Bands:

    • ~2230 - 2240 cm

      
      :  C
      
      
      
      N stretch (Nitrile). This is the primary identification peak.
    • ~1600, 1500 cm

      
      :  Aromatic C=C ring stretches.
      
    • ~1000 - 1300 cm

      
      :  C-F and C-O stretches (strong intensity).
      

Quality Control Workflow

The following diagram illustrates the logical decision tree for releasing a batch of this compound for synthesis.

QC_Workflow Start Batch Receipt (Raw Material) IR_Test FT-IR Analysis (ID Check) Start->IR_Test Nitrile_Peak Peak @ ~2235 cm-1? IR_Test->Nitrile_Peak HPLC_Test HPLC Purity (Method A) Nitrile_Peak->HPLC_Test Yes Reject QUARANTINE / REJECT (Out of Spec) Nitrile_Peak->Reject No (Possible Hydrolysis) Purity_Check Purity > 98.0%? HPLC_Test->Purity_Check NMR_Test 1H & 19F NMR (Structure) Purity_Check->NMR_Test Yes Purity_Check->Reject No F_Signal_Check Two distinct 19F Signals? NMR_Test->F_Signal_Check Release RELEASE BATCH (Certificate of Analysis) F_Signal_Check->Release Yes (Asymmetric) F_Signal_Check->Reject No (Wrong Isomer)

Caption: Decision tree for QC release, ensuring both chemical purity and isomeric correctness via sequential analytical gates.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3791832, this compound. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (General reference for F coupling constants).

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 2,6-Difluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the separation of potential impurities in 2,6-Difluoro-3-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability monitoring in drug development and manufacturing environments. The protocol is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a fluorinated aromatic building block increasingly utilized in the synthesis of active pharmaceutical ingredients (APIs).[5] The precise substitution pattern, including two electron-withdrawing fluorine atoms and a methoxy group, imparts unique electronic properties that are leveraged in medicinal chemistry.[6] Given its role as a critical precursor, ensuring the purity and stability of this intermediate is paramount to controlling the impurity profile of the final drug substance.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[7][8] A reversed-phase method was selected for this application, as it is the most common and versatile mode for analyzing moderately polar to non-polar small molecules like benzonitrile derivatives.[9][10] The non-polar stationary phase (e.g., C18) interacts with the hydrophobic regions of the analyte, while a polar mobile phase is used for elution. This approach provides excellent separation based on hydrophobicity.[10][11]

The objective of this work was to develop and validate a "stability-indicating" analytical method. A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other excipients.[12] To achieve this, forced degradation studies were conceptually integrated into the method development, ensuring the method's specificity and robustness.[13][14][15][16][17]

Experimental Protocol: The Self-Validating System

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS (or equivalent).

  • Analytical Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

    • Expert Rationale: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering robust hydrophobic retention for aromatic compounds.[9][11] The 150 mm length and 5 µm particle size provide a good balance between resolution, backpressure, and analysis time for purity assays.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Trifluoroacetic Acid (TFA), HPLC grade

    • This compound Reference Standard (Purity >99.5%)

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

ParameterConditionCausality and Justification
Mobile Phase A 0.1% TFA in Water (v/v)TFA is an ion-pairing agent that sharpens peaks for polar compounds and controls pH for reproducible retention times.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.[18]
Gradient Elution See Table 2 belowA gradient is essential to elute potential impurities with a wide range of polarities and ensure the main peak is sharp and well-resolved.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 5 µLA small injection volume minimizes potential for band broadening and column overload, especially with a high concentration standard.
Detection Wavelength 220 nmThis wavelength provides high sensitivity for the benzonitrile chromophore while minimizing interference from common solvents.
Run Time 25 minutesSufficient time to elute the main component and any potential late-eluting impurities.

Table 1: Optimized HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A (Water/TFA) % Mobile Phase B (ACN/TFA)
0.0 70 30
15.0 20 80
20.0 20 80
20.1 70 30

| 25.0 | 70 | 30 |

Solution Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v). This composition ensures solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.

Method Validation and System Suitability

To ensure the method is trustworthy and suitable for its intended purpose, a validation protocol based on ICH Q2(R1) guidelines is essential.[1][2][4] Before any sample analysis, the system's performance must be verified through System Suitability Testing (SST).[7][19][20]

System Suitability Testing (SST)

SST is a non-negotiable part of the analytical workflow, demonstrating that the chromatographic system is performing adequately for the analysis to be done.[7]

Procedure: Inject the Standard Solution in six replicate injections (n=6).

Acceptance Criteria:

Parameter Acceptance Limit Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, which is critical for accurate integration.[20]
Theoretical Plates (N) ≥ 2000 Measures column efficiency and indicates good separation performance.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% Demonstrates the precision of the injection and detection system.[20]

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Confirms the stability and reproducibility of the pump and mobile phase composition. |

Table 3: System Suitability Test Parameters and Acceptance Criteria

Validation Parameters (ICH Q2(R1))

The following validation characteristics should be assessed:

  • Specificity (Forced Degradation): The method's ability to resolve the main analyte peak from potential degradation products must be proven.[16][17] This is achieved by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that all degradant peaks are baseline-separated from the this compound peak.[13][15]

  • Linearity: Assessed over a range of 50% to 150% of the nominal sample concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery): Determined by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision): Repeatability is assessed by analyzing six replicate samples. Intermediate precision is evaluated by a different analyst on a different day with a different instrument. The RSD for both should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.

  • Robustness: Small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) are made to assess the method's reliability during normal use.

Visualization of Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis, ensuring a systematic and validatable process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Processing prep_std Prepare Standard Solution (0.5 mg/mL) sst System Suitability Test (SST) (n=6 injections of Standard) prep_std->sst prep_smp Prepare Sample Solution (0.5 mg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_smp->analysis prep_mob Prepare Mobile Phases (A & B) prep_mob->sst check_sst SST Criteria Met? sst->check_sst check_sst->analysis Yes stop STOP: Troubleshoot System check_sst->stop No integrate Integrate Chromatograms analysis->integrate calculate Calculate Purity (% Area) and Impurities integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described provides a robust and reliable protocol for the purity determination of this compound. By incorporating principles of method validation and system suitability testing, this application note serves as a comprehensive guide for researchers and quality control analysts. The method's design ensures trustworthiness and scientific integrity, making it a valuable tool for ensuring the quality of this critical pharmaceutical intermediate.

References

  • Jurnal Universitas Sanata Dharma. Analytical method validation of benzene using high performance liquid chromatography in beverage. Available at: [Link]

  • National Institutes of Health (NIH). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. Available at: [Link]

  • US Pharmacopeia (USP). <621> CHROMATOGRAPHY. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Labcompliance. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • PubChem. 2,3-Difluoro-6-methoxybenzonitrile. Available at: [Link]

  • LCGC International. How Reversed-Phase Liquid Chromatography Works. Available at: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]

  • ResearchGate. HPLC Determination of Four Derivatives of Benzene. Available at: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. Available at: [Link]

  • US Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Available at: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]

  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]

  • Agilent. USP General Chapter <1058>. Available at: [Link]

  • LinkedIn. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]

  • ResearchGate. (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Available at: [Link]

  • YouTube. 14 Principles of Reversed Phase HPLC. Available at: [Link]

  • Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]

Sources

Application Note: 2,6-Difluoro-3-methoxybenzonitrile in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2,6-Difluoro-3-methoxybenzonitrile (CAS: 1345413-52-4 / Derivative Class) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional high-throughput screening (HTS) libraries, this molecule represents a "privileged fragment" due to its specific physicochemical properties:

  • 
    F NMR Reporter:  The chemically distinct fluorine atoms provide sensitive, background-free NMR handles for ligand-observed screening.
    
  • Synthetic Vector (The "Grow" Strategy): The 2,6-difluoro motif serves as a highly reactive electrophilic core for Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library expansion.
    
  • Pharmacophore Density: The nitrile (CN) and methoxy (OMe) groups offer high ligand efficiency (LE) through hydrogen bonding and dipole interactions.

Physicochemical Profile & "Rule of Three" Compliance

Before experimental application, the fragment must be validated against FBDD criteria. This compound is an exemplary "Rule of Three" (Ro3) compliant fragment.

PropertyValueFBDD Suitability
Molecular Weight ~169.1 g/mol Ideal (<300) . Allows significant mass addition during optimization.
cLogP ~1.8 - 2.1Ideal (<3) . Good solubility in DMSO/Buffer; membrane permeable.
H-Bond Acceptors 3 (N, O, F)Facilitates specific binding interactions.
H-Bond Donors 0Reduces desolvation penalty upon binding.
Rotatable Bonds 1 (OMe)Low entropic cost upon binding (rigid core).
PSA ~33 ŲExcellent polarity profile.

Protocol A: Ligand-Observed F NMR Screening

The primary application of this molecule is as a probe in fragment cocktails. The two fluorine atoms (F2 and F6) are chemically non-equivalent due to the 3-methoxy substituent, providing two distinct chemical shifts.

Mechanistic Rationale

F NMR is superior to 

H NMR for fragment screening because:
  • Zero Background: Biological macromolecules do not contain fluorine; there is no protein background signal.[1]

  • Chemical Shift Anisotropy (CSA): Upon binding, the tumbling rate of the fragment decreases (it assumes the protein's correlation time), causing significant line broadening and chemical shift perturbation (CSP) of the

    
    F signal.
    
Experimental Workflow
Step 1: Cocktail Preparation
  • Solvent: 100%

    
    -DMSO (Stock).
    
  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

    
    .
    
  • Fragment Concentration: 50

    
    M (mix with 4-5 other non-overlapping fluorine fragments).
    
  • Internal Standard: 10

    
    M Trifluoroacetic acid (TFA) or Fluorobenzene (for chemical shift referencing).
    
Step 2: Data Acquisition (Pulse Sequence)
  • Instrument: 600 MHz NMR equipped with a cryoprobe (optimized for

    
    F).
    
  • Sequence:

    
    -filtered CPMG (Carr-Purcell-Meiboom-Gill) sequence.
    
    • Purpose: To suppress signals from large macromolecules and highlight the free ligand.

    • Delay: Set total spin-echo delay (

      
      ) to 200–400 ms.
      
  • Measurement: Acquire spectra of the Cocktail Only vs. Cocktail + Protein (10

    
    M) .
    
Step 3: Hit Analysis

A "Hit" is defined by:

  • Line Broadening: Decrease in peak height >30% relative to reference.

  • Chemical Shift Perturbation:

    
     ppm.
    

Technical Note: The 2-F position is sterically crowded by the 3-OMe and 1-CN. If binding occurs near the methoxy group, the 2-F signal often shows a larger CSP due to local environmental changes compared to the 6-F.

Protocol B: Synthetic Expansion via Regioselective

Once this compound is identified as a binder, the "Grow" phase begins. The molecule acts as an electrophile.[2][3] The presence of the electron-withdrawing Nitrile (CN) group activates the ring for Nucleophilic Aromatic Substitution (


), allowing displacement of a fluorine atom by an amine-based building block.
Regioselectivity Logic[3]
  • Electronic Effect: The Nitrile activates both ortho-positions (2 and 6).

  • Steric/Resonance Effect: The 3-Methoxy group is an electron-donating group (EDG) by resonance, which slightly deactivates the 2-position (ortho to OMe). Furthermore, the 2-position is sterically hindered ("sandwiched").

  • Outcome: Nucleophilic attack is kinetically favored at the 6-position .

Synthetic Procedure (General Protocol)

Objective: Synthesis of 6-amino-2-fluoro-3-methoxybenzonitrile derivatives.

  • Reagents:

    • Substrate: this compound (1.0 eq).

    • Nucleophile: Primary or Secondary Amine (1.2 eq) (e.g., piperazine, morpholine, or spirocyclic amines).

    • Base:

      
       (2.0 eq) or DIPEA (for organic solubility).
      
    • Solvent: Dry DMF or DMSO (Polar Aprotic is required to stabilize the Meisenheimer complex).

  • Reaction Conditions:

    • Mix reagents in a sealed vial.

    • Heat to 60–80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to

      
      .
      
  • Workup:

    • Dilute with Ethyl Acetate, wash with water (x3) to remove DMF.

    • Dry over

      
      , concentrate.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation:

    • Verify regiochemistry using NOESY NMR (Look for correlation between the new amine protons and the aromatic proton at C5).

Visualizing the Workflow

The following diagram illustrates the integration of this scaffold into the FBDD pipeline, from library design to lead generation.

FBDD_Workflow cluster_chem Chemical Mechanism (SnAr) Library Fragment Library (Fluorinated) Screen 19F NMR Screening (T2 Relaxation) Library->Screen Hit Hit Identification (this compound) Screen->Hit Line Broadening Validation Binding Validation (SPR / X-ray) Hit->Validation Reactant Electrophile: 2,6-Difluoro Core Hit->Reactant Input for Synthesis Chemistry Chemical Expansion (SnAr Reaction) Validation->Chemistry Structure-Guided Lead Lead Compound (High Affinity) Chemistry->Lead Transition Meisenheimer Complex Reactant->Transition + Amine (Nuc) Product Product: 6-Substituted Analog Transition->Product - Fluoride (LG)

Figure 1: Integrated FBDD workflow showing the transition from NMR screening to chemical expansion via Nucleophilic Aromatic Substitution (


).

Structural Biology Considerations

When analyzing X-ray co-crystal structures of this fragment bound to a protein (e.g., Kinases, Proteases, or GPCRs):

  • The Nitrile (CN): Often acts as a hydrogen bond acceptor to backbone amides (e.g., the "hinge region" in kinases). In rare cases, if a catalytic Cysteine is present, the nitrile can form a thioimidate adduct (reversible covalent inhibition).

  • The Methoxy (OMe): frequently occupies small hydrophobic pockets while the oxygen accepts H-bonds from side chains (e.g., Serine/Threonine).

  • The Fluorines: While primarily for screening, the remaining fluorine (after derivatization) can improve metabolic stability by blocking P450 oxidation sites on the ring.

References

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for biochemical screening and drug discovery.[1][4][5] Drug Discovery Today, 17(15-16), 890-897. Link

  • Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. Link

  • Lantzsch, R., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-fluorobenzonitrile: A Useful Pharmaceutical Intermediate.[6] Journal of Chemical Research. (Contextual reference for halogenated benzonitrile synthesis). Link

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Guided by Chemistry. Journal of Medicinal Chemistry. (General FBDD Principles). Link

  • Biosynth. (n.d.). 2,3-Difluoro-4-methoxybenzonitrile Product Page (Structural Analog/Isomer properties). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,6-Difluoro-3-methoxybenzonitrile. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable fluorinated aromatic building block. As a key intermediate in the development of advanced materials and pharmaceutical agents, achieving high purity and yield is critical. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common synthetic hurdles.

Overview of the Primary Synthetic Route: The Sandmeyer Reaction

The most prevalent and versatile method for introducing a nitrile group onto an aromatic ring, especially in the presence of sensitive functional groups, is the Sandmeyer reaction.[1][2] This pathway begins with the diazotization of the corresponding aniline precursor, 2,6-Difluoro-3-methoxyaniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3]

The overall transformation is a robust and scalable method, but its success hinges on careful control of reaction parameters. The intermediate diazonium salt is highly reactive and thermally unstable, making it prone to various side reactions if not handled correctly.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer) A 2,6-Difluoro-3-methoxyaniline B Arenediazonium Salt (Unstable Intermediate) A->B NaNO₂, aq. Acid (e.g., HCl, H₂SO₄) 0-5 °C C This compound (Target Product) B->C CuCN Heat

Caption: General workflow for the Sandmeyer synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield in a Sandmeyer reaction is a frequent issue that can typically be traced back to two critical stages: the formation of the diazonium salt and its subsequent conversion.

Causality & Troubleshooting Steps:

  • Incomplete Diazotization: The conversion of the aniline to the diazonium salt is foundational. If this step is inefficient, the overall yield will be inherently limited.

    • Cause: Incorrect stoichiometry of sodium nitrite or acid; temperature too high, leading to premature decomposition of the nitrous acid (HNO₂).

    • Solution: Ensure sodium nitrite is of high purity and used in a slight excess (typically 1.05-1.10 equivalents). The acid (e.g., HCl, H₂SO₄) should be in significant excess (at least 2-3 equivalents) to maintain a low pH and protonate the aniline. Crucially, maintain the temperature strictly between 0-5 °C during the slow, dropwise addition of the NaNO₂ solution.

  • Premature Decomposition of the Diazonium Salt: Arenediazonium salts are notoriously unstable.[4] Uncontrolled temperature is the primary driver of decomposition, leading to a complex mixture of byproducts instead of your target nitrile.

    • Cause: Temperature rising above 5-10 °C before the addition of the copper cyanide catalyst.

    • Solution: Use an efficient cooling bath (ice-salt or a cryocooler) to maintain the 0-5 °C range throughout the diazotization and before the cyanation step. The diazonium salt solution should be used immediately after its preparation.

  • Inefficient Cyanation: The displacement of the diazonium group by cyanide is the key bond-forming step.

    • Cause: Poor quality or insufficient amount of copper(I) cyanide; presence of inhibiting impurities.

    • Solution: Use high-purity, finely powdered CuCN to maximize its reactivity. Ensure the CuCN solution or suspension is well-stirred and heated appropriately (as per the specific protocol, often in the range of 60-80 °C) to facilitate the reaction after the diazonium salt is added.

ParameterStandard ConditionConsequence of DeviationTroubleshooting Action
Diazotization Temp. 0-5 °C> 10 °C leads to N₂ loss & phenol formationImprove cooling efficiency; slow down NaNO₂ addition.
NaNO₂ Stoichiometry 1.05-1.10 eq.< 1.0 eq. results in unreacted anilineVerify mass and purity of NaNO₂.
Acid Stoichiometry > 2.0 eq.Insufficient acid prevents full diazotizationUse a larger excess of a strong mineral acid.
CuCN Quality High PurityLow reactivity, potential side reactionsUse fresh, high-purity CuCN; consider pre-complexing it.
Q2: My isolated product is discolored (e.g., pink, brown, or black). What causes this and how can I purify it?

A2: Discoloration is almost always due to the formation of highly conjugated azo compounds or phenolic impurities that oxidize.

Causality & Purification:

  • Azo Compound Formation: The primary cause of intense color is the electrophilic diazonium salt reacting with an unreacted, nucleophilic aniline starting material. This "azo coupling" reaction forms a stable, colored azo dye.

    • Prevention: This is a direct consequence of incomplete diazotization or adding the NaNO₂ too quickly. Ensure a slight excess of NaNO₂ and slow addition to guarantee all the starting aniline is converted to the diazonium salt before it can act as a coupling partner.

  • Phenolic Impurities: As discussed in Q1, decomposition of the diazonium salt with water forms 2,6-Difluoro-3-methoxyphenol. Phenols are susceptible to air oxidation, forming colored quinone-like structures.

    • Prevention: Strict temperature control is the most effective preventative measure.

Purification Strategy: If your crude product is discolored, the following steps are recommended:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-5% by weight) of activated charcoal and stir or gently heat for 15-30 minutes. The charcoal will adsorb the colored impurities.

  • Filtration: Filter the mixture through a pad of Celite® or a fine filter paper to remove the charcoal.

  • Recrystallization or Chromatography: The decolorized solution can then be concentrated and the product purified by recrystallization (see Protocol 4.3) or silica gel column chromatography to remove any remaining non-colored impurities.

Q3: I'm observing a significant impurity with a mass corresponding to the replacement of the CN group with an OH group. What is this and why did it form?

A3: This common side product is 2,6-Difluoro-3-methoxyphenol . It arises from the reaction of the intermediate arenediazonium salt with water, which acts as a nucleophile, displacing the diazonium group (as N₂ gas) and installing a hydroxyl group.

Mechanism of Formation:

The formation of this phenolic byproduct is highly temperature-dependent. As the temperature of the diazonium salt solution increases, the rate of this undesired hydrolysis reaction accelerates dramatically, competing directly with the desired Sandmeyer cyanation.

G A Arenediazonium Salt B 2,6-Difluoro-3-methoxyphenol A->B H₂O Δ (Undesired Pathway) -N₂, -H⁺ C This compound A->C CuCN (Desired Pathway) -N₂

Caption: Competing reaction pathways for the arenediazonium salt intermediate.

Prevention:

  • Temperature Supremacy: This cannot be overstated. The reaction must be kept cold (0-5 °C) until the moment of cyanation.

  • Minimize Water: While the reaction is aqueous, using highly concentrated acids can minimize the activity of water.

  • Prompt Use: Use the diazonium salt solution immediately. Letting it stand, even in an ice bath, will lead to gradual decomposition and phenol formation.

Q4: My workup is generating a more polar impurity, which I suspect is the corresponding carboxylic acid or amide. How can I avoid this?

A4: You are likely observing the hydrolysis of the nitrile group. This reaction can occur under either acidic or basic conditions, especially when heated, converting the benzonitrile first to 2,6-Difluoro-3-methoxybenzamide and subsequently to 2,6-Difluoro-3-methoxybenzoic acid.[5][6]

Causality & Prevention:

  • Acid/Base-Catalyzed Hydrolysis: Prolonged exposure to strong acids or bases during aqueous workup or extraction, particularly at elevated temperatures, will promote this transformation.[7][8]

  • Prevention Strategy:

    • Neutralize Carefully: When neutralizing the reaction mixture, do so at low temperatures (e.g., in an ice bath) to dissipate any heat generated.

    • Avoid Extremes: Aim for a pH close to neutral (pH 6-8) during extractions, if possible. If you must use a strong acid or base wash, perform it quickly and without heating.

    • Limit Exposure Time: Do not let the product sit in acidic or basic aqueous solutions for extended periods. Proceed with extraction and drying promptly.

Q5: I have an impurity that appears to be demethylated product. How is this possible?

A5: The methoxy group (an aryl methyl ether) can be cleaved to a hydroxyl group under strongly acidic conditions, resulting in the formation of 2,6-Difluoro-3-hydroxybenzonitrile .[9]

Causality & Prevention:

  • Ether Cleavage: This reaction is typically promoted by strong acids like HBr or HI, but can also occur with other strong acids at elevated temperatures, for example, during a harsh workup or distillation.[10][11][12] The mechanism involves protonation of the ether oxygen followed by nucleophilic attack on the methyl group.

  • Prevention Strategy:

    • Use Milder Acids: If an acidic wash is necessary, opt for a weaker acid or use a stronger acid for a very short contact time at low temperature.

    • Avoid High-Temperature Acidic Conditions: Be particularly cautious if you are considering distillation of the crude product from an acidic residue. It is better to neutralize and wash the material before any high-temperature purification steps.

Frequently Asked Questions (FAQs)

  • What is the best way to monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is an excellent tool. A good solvent system might be 20-30% ethyl acetate in hexanes. You can monitor the disappearance of the aniline starting material. The diazonium salt is generally not stable enough to be observed, but you can track the appearance of the benzonitrile product. A baseline spot in the product lane may indicate the presence of the more polar carboxylic acid byproduct.

  • What are the critical safety precautions for this reaction?

    • Diazonium Salts: Solid diazonium salts are explosive when dry. NEVER attempt to isolate the diazonium salt intermediate. Always keep it in a cold, aqueous solution.

    • Copper(I) Cyanide: CuCN is highly toxic. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Any waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).

    • Exotherms: Both the diazotization and the Sandmeyer reaction can be exothermic. Maintain efficient cooling and add reagents slowly to control the reaction rate and temperature.

  • What is the most effective method for final product purification?

    • For most cases, recrystallization is the most efficient and scalable method. A mixed solvent system like ethanol/water or toluene/heptane often works well. If isomeric impurities or byproducts with similar solubility are present, silica gel column chromatography may be necessary.

Key Experimental Protocols

Protocol 4.1: Synthesis of this compound via Sandmeyer Reaction

This is a representative protocol and may require optimization.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,6-Difluoro-3-methoxyaniline (1.0 eq.) in a 3M aqueous HCl solution (3.0 eq.).

    • Cool the resulting solution to 0-5 °C using an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water and place it in the addition funnel.

    • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature never exceeds 5 °C. The addition should take approximately 30-45 minutes.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.

  • Cyanation:

    • In a separate, larger flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq.) in water or an appropriate solvent.

    • Heat the CuCN mixture to 60-70 °C.

    • Slowly, and in portions, add the cold diazonium salt solution to the hot CuCN mixture. Vigorous bubbling (N₂ evolution) will occur. Control the addition rate to maintain the reaction temperature and manage the effervescence.

    • After the addition is complete, heat the reaction mixture at 70-80 °C for 1-2 hours, or until TLC/GC analysis indicates the reaction is complete.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4.2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Use a capillary tube to spot the starting aniline (dissolved in solvent), the co-spot (aniline + reaction mixture), and the reaction mixture on the baseline.

  • Elution: Place the plate in a chamber containing the mobile phase (e.g., 20% Ethyl Acetate/Hexanes). Ensure the solvent level is below the baseline. Let the solvent run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The starting aniline will be consumed, and a new, typically less polar spot for the product will appear.

Protocol 4.3: Purification by Recrystallization
  • Solvent Selection: Dissolve a small amount of the crude product in a small volume of a hot solvent (e.g., ethanol, isopropanol). The ideal solvent dissolves the product well when hot but poorly when cold.

  • Dissolution: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent. If the solution is colored, this is the point to add activated charcoal.

  • Filtration (Hot): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Add a co-solvent (e.g., water or heptane) dropwise to the hot solution until it just becomes cloudy. Add a few drops of the primary solvent to redissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

References

  • Google Patents. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Google Patents. (n.d.). Process for the preparation of 2,6-difluoroaniline.
  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (1942). 2,6-DIMETHOXYBENZONITRILE. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 6-difluorobenzonitrile.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved February 2, 2026, from [Link]

  • YouTube. (2016). Base Hydrolysis of Benzonitrile. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Method for demethylation or demethoxylation of aromatic compound having methoxy group.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved February 2, 2026, from [Link].

  • RSC Publishing. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. DOI:10.1039/D3GC02867D. Retrieved February 2, 2026, from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved February 2, 2026, from [Link]

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved February 2, 2026, from [Link]

  • Lirias. (n.d.). Efficient demethylation of aromatic methyl ethers with HCl in water. Retrieved February 2, 2026, from [Link]

  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved February 2, 2026, from [Link]

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Stability of 2,6-Difluoro-3-methoxybenzonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: Operational Subject: Stability Profile & Troubleshooting Guide (Acidic vs. Basic Conditions) Molecule ID: 2,6-Difluoro-3-methoxybenzonitrile (DFMB) Classification: Halogenated Aromatic Nitrile

Executive Summary: The Stability Triad

Welcome to the Technical Support Center. You are likely working with This compound , a highly functionalized intermediate often used in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceutical kinase inhibitors.

To successfully utilize this molecule, you must understand the "Stability Triad" —the three competing reactive centers on the ring:

  • The Nitrile (C-1): The intended site of hydrolysis (to amide/acid).

  • The Fluorines (C-2, C-6): Highly activated leaving groups susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Methoxy (C-3): Generally stable, but electronically influences the reactivity of the fluorines.

Critical Advisory:

  • Acidic Conditions: generally safe for retaining the fluorine atoms while hydrolyzing the nitrile.

  • Basic Conditions: HIGH RISK . The combination of the electron-withdrawing nitrile and the fluorine atoms creates a perfect storm for

    
    , leading to defluorination impurities often mistaken for hydrolysis intermediates.
    

Module 1: Basic Conditions (The Danger Zone)

The Mechanism of Failure

In basic media (NaOH, KOH,


), the hydroxide ion (

) acts as both a base (for hydrolysis) and a nucleophile (for substitution).

Because the nitrile group is strongly electron-withdrawing, it pulls electron density out of the ring, activating the carbons at positions 2 and 6. This makes the C-F bonds vulnerable to attack by


.
  • Regioselectivity Insight: The fluorine at C-6 is typically more labile than C-2. The methoxy group at C-3 is an electron-donating group (EDG) by resonance, which slightly deactivates the C-2 position and adds steric bulk. The C-6 position is more exposed.

Visualizing the Divergent Pathways

BaseStability Start This compound Meisenheimer Meisenheimer Complex (Transient Anionic Species) Start->Meisenheimer OH- Attack on Ring (Fast) Amide Intermediate: 2,6-Difluoro-3-methoxybenzamide Start->Amide OH- Attack on CN (Slower) Impurity IMPURITY (SNAr Product): 2-Hydroxy-6-fluoro-3-methoxybenzonitrile (Fluorine Loss) Meisenheimer->Impurity Elimination of F- Acid TARGET: 2,6-Difluoro-3-methoxybenzoic Acid Amide->Acid Hydrolysis

Figure 1: Competition between Nucleophilic Aromatic Substitution (


) and Nitrile Hydrolysis in basic media.[1]
Troubleshooting Guide: Basic Conditions
SymptomDiagnosisRoot CauseCorrective Action
Bright Yellow/Orange Color Formation of Phenoxide/Meisenheimer Complex

attack on the ring has occurred. The resulting phenol deprotonates in base to form a colored phenoxide.
STOP. Switch to acidic hydrolysis. If base is mandatory, use a weaker base (

) and lower temperature (<40°C).
Free Fluoride in Waste DefluorinationHydroxide displaced the fluorine.Quantify

using an ion-selective electrode to determine extent of degradation.
Low Yield of Acid Side Reaction DominanceThe

reaction is often faster than nitrile hydrolysis at high temperatures.
Reduce temperature.[2] Avoid strong nucleophiles (use

if non-nucleophilic base is needed, though hydrolysis requires

).

Module 2: Acidic Conditions (The Safe Harbor)

The Preferred Pathway

Acidic hydrolysis is the industry standard for converting fluorinated benzonitriles to their corresponding acids. The protonated nitrile (


) is highly electrophilic and accepts water, but the aromatic ring remains deactivated toward nucleophilic attack because water is a poor nucleophile compared to hydroxide.
Recommended Protocol: Acid Hydrolysis
  • Reagents: 70%

    
     or conc. 
    
    
    
    .
  • Temperature: Reflux (100°C+).

  • Time: 4–12 hours.[3]

  • Workup: Pour onto ice water. The product (Benzoic Acid derivative) typically precipitates as a solid.

AcidStability Start Start: Nitrile Protonated Protonated Nitrile Species Start->Protonated H+ Amide Intermediate: Amide Protonated->Amide H2O (Hydrolysis) Acid Product: Carboxylic Acid Amide->Acid H+/H2O (Heat)

Figure 2: Linear progression of acid-catalyzed hydrolysis with minimal side reactions.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use Lewis Acids like


 on this molecule? 
  • Technical Support Answer: Proceed with extreme caution. While

    
     is standard for demethylation (cleaving the methoxy group at C-3), the nitrile group can complex with the Boron, potentially stalling the reaction or requiring excess reagent. Furthermore, prolonged exposure can lead to halogen scrambling.
    

Q2: Why is the C-6 Fluorine more reactive than C-2?

  • Technical Support Answer: Sterics and Electronics. The Methoxy group at C-3 is bulky and shields the C-2 fluorine. Electronically, the resonance donation of the Methoxy group destabilizes the negative charge accumulation (Meisenheimer complex) at C-2 more than at C-6. Therefore, C-6 is the "soft target" for nucleophiles.

Q3: I see a peak at M-20 in my Mass Spec. What is it?

  • Technical Support Answer: This corresponds to

    
    . It is characteristic of 2,6-difluoro compounds.[4][5] However, if you see a peak at 
    
    
    
    (i.e., M-4), you have likely swapped a Fluorine (-19) for a Hydroxyl (+17), indicating the
    
    
    impurity described in Module 1.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • SynQuest Labs. Safety Data Sheet: 2,6-Difluoro-3-methoxybenzoic acid. (Confirming stability of the acid product).

  • Google Patents. CN1861575A: Process of preparing 2,6-difluorobenzamide by 2,6-difluorobenzonitrile non-catalyzing and hydrolyzing in near critical aqueous medium. (Demonstrating the difficulty of standard hydrolysis and the need for alternative methods to avoid waste).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). (Pedagogical overview of the mechanism driving the instability in base).

Sources

Managing exothermic reactions in the synthesis of 2,6-Difluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 2,6-Difluoro-3-methoxybenzonitrile. The focus is on the identification, management, and troubleshooting of potential exothermic events to ensure procedural safety and reaction success. The information is structured in a question-and-answer format to directly address challenges encountered in the laboratory.

Section 1: Understanding the Synthetic Pathway and Thermal Risks

The synthesis of this compound typically involves multiple steps, several of which carry significant thermal risks. A common and effective synthetic route starts from 2,6-difluoro-3-methoxyaniline, proceeding through a diazotization followed by a Sandmeyer reaction to install the nitrile group. Understanding the "why" behind each potential hazard is the first step toward effective control.

G cluster_0 Synthetic Pathway A 2,6-Difluoro-3-methoxyaniline B Arenediazonium Salt (Unstable Intermediate) A->B Diazotization (NaNO₂, HCl, 0-5 °C) [HIGHLY EXOTHERMIC] C This compound (Final Product) B->C Sandmeyer Reaction (CuCN, KCN) [EXOTHERMIC]

Caption: A common synthetic route highlighting key exothermic stages.

Frequently Asked Questions: Thermal Hazards

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The two most significant exothermic events in the common synthetic route are:

  • Diazotization: The reaction of the starting aniline (2,6-difluoro-3-methoxyaniline) with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding arenediazonium salt. This reaction is rapid and highly exothermic.

  • Sandmeyer Reaction: The subsequent copper(I) cyanide-catalyzed decomposition of the diazonium salt to form the final benzonitrile product. This step involves the release of nitrogen gas and is also exothermic.[1][2]

Q2: Why is the diazotization step so thermally hazardous?

A2: The hazard is twofold. First, the formation of the diazonium salt is a rapid, highly exothermic process that requires efficient heat removal to maintain control. Second, the product itself, the arenediazonium salt, is thermally unstable.[3] If the temperature rises above the recommended range (typically 0-5 °C), the salt can decompose violently, releasing a large volume of nitrogen gas and potentially leading to a runaway reaction.[3][4] The presence of electron-withdrawing fluorine groups on the aromatic ring can further influence the stability of the diazonium salt.

Q3: I'm considering synthesizing the precursor 2,6-Difluoro-3-hydroxybenzonitrile and then methylating it. What are the exothermic risks in that methylation step?

A3: While this route avoids the Sandmeyer reaction for the final step, the methylation of the phenol introduces its own thermal considerations:

  • Deprotonation: If you use a strong base (e.g., NaOH, KOH) to deprotonate the phenol before adding the methylating agent, a significant acid-base neutralization exotherm will occur. This must be controlled by slow addition and efficient cooling.

  • Methylating Agent Reactivity: The choice of methylating agent is critical. Highly reactive and hazardous agents like diazomethane or dimethyl sulfate present significant safety challenges, including toxicity and explosion risks.[5][6][7] While their reaction with the phenoxide is typically fast, the primary hazard lies in their intrinsic properties. Safer alternatives are discussed in Section 3.

Section 2: Troubleshooting Guide for Exothermic Events

This section provides direct, actionable advice for specific problems that may arise during the reaction.

Q4: My reaction temperature is spiking above 10 °C during the dropwise addition of sodium nitrite solution. What should I do, and what went wrong?

A4: A rapid temperature increase during diazotization is a critical safety event indicating that heat generation is exceeding the system's cooling capacity.

Immediate Actions:

  • Stop the addition of the sodium nitrite solution immediately.

  • Ensure the reactor's cooling system (e.g., ice-salt bath, cryostat) is functioning at maximum capacity.

  • If possible and safe, add a small amount of pre-chilled solvent to dilute the reaction mass and help absorb heat.

Root Cause Analysis:

  • Addition Rate: The most common cause is adding the nitrite solution too quickly.

  • Cooling Inefficiency: The cooling bath may be inadequate for the scale of the reaction, or there may be poor thermal contact between the flask and the bath.

  • Poor Mixing: Inadequate stirring can create localized "hot spots" where the reaction accelerates, leading to a wider thermal runaway.[8]

  • Concentration: The reactant concentrations may be too high, leading to an excessive rate of heat generation.

G start Temperature Spike (> 5-10 °C) action1 IMMEDIATELY Stop NaNO₂ Addition start->action1 q1 Is Cooling System Maximal? action1->q1 action2 Increase Cooling (e.g., add more salt/dry ice) q1->action2 No q2 Is Stirring Adequate? q1->q2 Yes action2->q2 action3 Increase Stirring Speed q2->action3 No end Monitor Temperature Resume SLOW Addition Once T < 5 °C q2->end Yes action3->end

Caption: Troubleshooting workflow for a temperature spike during diazotization.

Q5: I see a lot of brown gas and the reaction mixture is turning dark. What does this signify?

A5: A dark brown or black color, often accompanied by vigorous bubbling (off-gassing of N₂), is a strong indicator that the diazonium salt is decomposing.[3] This is most commonly caused by the reaction temperature rising too high. It can also be a result of insufficient acidity, which can lead to unwanted azo-coupling side reactions. You are losing your intermediate and reducing the final product yield. The immediate priority is to ensure the temperature is brought back under control (below 5 °C) to prevent further decomposition.

Q6: How can I control the exotherm when adding my cold diazonium salt solution to the copper cyanide?

A6: The key to controlling the Sandmeyer reaction exotherm is to control the rate at which the diazonium salt is introduced to the copper(I) cyanide catalyst. The diazonium salt is the limiting reagent for the exothermic decomposition at that stage.

  • Protocol: Add the diazonium salt solution to the cooled slurry of CuCN. Never add the CuCN to the bulk diazonium salt.

  • Method: Use a syringe pump or a pressure-equalizing dropping funnel for a slow, steady, and controlled subsurface addition.

  • Temperature: Maintain the temperature of the CuCN slurry at 0 °C or below during the addition.

  • Monitoring: Continuously monitor the internal reaction temperature. If it begins to rise, stop the addition until the cooling system brings it back down.

Section 3: Proactive Protocols for Thermal Management

Adhering to a validated, safety-conscious protocol is the best way to prevent thermal events.

Protocol 1: Safe Diazotization Procedure (Lab Scale)
  • Setup: Place a three-neck round-bottom flask equipped with a mechanical stirrer, a digital thermometer probe, and a pressure-equalizing dropping funnel in an ice-salt or cryostat bath.

  • Charge Amine: Dissolve 1.0 equivalent of 2,6-difluoro-3-methoxyaniline in aqueous HCl (e.g., 3-4 equivalents in water) in the flask. Stir until fully dissolved and cool the solution to 0 °C.

  • Prepare Nitrite: In a separate beaker, dissolve 1.05-1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Load this solution into the dropping funnel.

  • Controlled Addition: Once the aniline solution is stable at 0-2 °C, begin the dropwise addition of the NaNO₂ solution. The tip of the funnel should be below the surface of the liquid to prevent localized heating at the surface.

  • Maintain Temperature: The addition rate must be controlled to ensure the internal temperature never exceeds 5 °C . This is the most critical step. For a 0.1 mol scale reaction, this addition may take 30-60 minutes.

  • Stir: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 15-30 minutes to ensure the reaction is complete. The resulting cold diazonium salt solution should be used immediately in the next step.

Q7: Diazomethane is banned in my facility. What are safer, effective alternatives for methylating 2,6-Difluoro-3-hydroxybenzonitrile?

A7: Given the extreme toxicity and explosive nature of diazomethane, using safer alternatives is highly recommended.[5][9] Two excellent, industrially relevant alternatives are (Trimethylsilyl)diazomethane (TMS-diazomethane) and Dimethyl Carbonate (DMC).

ReagentKey AdvantagesTypical ConditionsSafety Considerations
(Trimethylsilyl)diazomethane Less explosive and more stable than diazomethane.[5] High yields under mild conditions.[10]Methanol co-solvent, Room TemperatureStill highly toxic and must be handled with extreme care in a fume hood.[6][7]
Dimethyl Carbonate (DMC) "Green" reagent: low toxicity, biodegradable. Inexpensive and stable.Requires a base (e.g., K₂CO₃) and higher temperatures (e.g., 80-120 °C) in a solvent like DMF or NMP.High temperatures require careful monitoring, but the reagent itself is significantly safer than diazo compounds.[6]
Protocol 2: Methylation using Dimethyl Carbonate (DMC)
  • Setup: In a flask equipped with a condenser and magnetic stirrer, combine 2,6-Difluoro-3-hydroxybenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2-3 eq), and Dimethyl Carbonate (DMC, which can also serve as the solvent, or use a high-boiling solvent like DMF).

  • Heat: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.

  • Workup: After completion, cool the reaction, filter off the inorganic base, and remove the excess DMC/solvent under reduced pressure. The product can then be purified via standard methods like recrystallization or chromatography.

References

  • ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available at: [Link]

  • Google Patents. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • PrepChem.com. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Available at: [Link]

  • Taylor & Francis Online. DBU-CH3I, a Potential Substitute for CH2N2 in the Preparation of Methyl Esters and Methyl Aryl Ethers. Available at: [Link]

  • Organic Syntheses. Procedure for exothermic reaction control. Available at: [Link]

  • ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Available at: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • American Chemical Society Publications. Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. Available at: [Link]

  • ResearchGate. Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Available at: [Link]

  • American Chemical Society Petroleum Research Fund. Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (60th Annual Report). Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • ResearchGate. Development of fluorination methods using continuous-flow microreactors. Available at: [Link]

  • ResearchGate. DMF-Catalysed Thermal Dehydration of Oximes to Nitriles. Available at: [Link]

  • Wikipedia. Diazomethane. Available at: [Link]

  • Quora. Why is the fluorination of benzene highly exothermic whereas iodination is endothermic?. Available at: [Link]

  • Royal Society of Chemistry. A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Available at: [Link]

  • University of Cambridge. Fluorination Reactions. Available at: [Link]

  • CaltechAUTHORS. Combustion Calorimetry. Available at: [Link]

  • Chemistry LibreTexts. 14.4: Diazotization of Amines. Available at: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • GovInfo. Standard reference materials for combustion calorimetry. Available at: [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]

  • YouTube. What Causes Thermal Runaway?. Available at: [Link]

  • Fisher Scientific. 2,4-Difluoro-3-methoxybenzylamine Safety Data Sheet. Available at: [Link]

  • YouTube. Sample diazonium ion problems. Available at: [Link]

  • DSpace@MIT. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Available at: [Link]

  • Reddit. Diazotization (synthesis problem). Available at: [Link]

  • National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Wikipedia. Thermal runaway. Available at: [Link]

  • ResearchGate. (PDF) A General Electrochemical Strategy for Sandmeyer Reaction. Available at: [Link]

  • National Institutes of Health (NIH). DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia. Available at: [Link]

  • YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]

Sources

Identifying and minimizing byproduct formation in methoxylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxylation, the introduction of a methoxy group (-OCH₃) into a molecule, is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and other fine chemicals. While seemingly straightforward, these reactions can be plagued by the formation of unwanted byproducts, leading to reduced yields, complex purification procedures, and potential safety hazards. This guide, designed for laboratory professionals, provides in-depth troubleshooting strategies and frequently asked questions to help you identify the root causes of byproduct formation and implement effective minimization techniques.

Core Principles of Byproduct Formation

Understanding the underlying mechanisms of byproduct formation is the first step toward controlling them. Byproducts in methoxylation reactions typically arise from several key pathways:

  • Over-methylation: The target molecule or intermediate reacts further with the methoxylating agent, leading to di- or poly-methoxylated products.

  • Competing Reactions: The substrate or reagents may undergo alternative reaction pathways, such as elimination, rearrangement, or reaction with the solvent.[1][2]

  • Decomposition: The starting material, product, or reagents may be unstable under the reaction conditions, leading to degradation products.[1]

  • Hydrolysis: If water is present, the methoxylating agent or the product can be hydrolyzed, leading to the formation of alcohols or other undesired compounds.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic approach to diagnosing and resolving common issues encountered during methoxylation reactions.

Problem 1: Low Yield of the Desired Monomethoxylated Product with Significant Starting Material Remaining

This scenario suggests an incomplete or sluggish reaction.

dot

Caption: Troubleshooting workflow for the formation of multiple products.

Troubleshooting Steps:

Byproduct Type Potential Cause Recommended Action
Isomeric Products The methoxy group can direct substitution to multiple positions (e.g., ortho, para-director).[1] To favor a specific isomer, consider using a bulky electrophile or catalyst to exploit steric hindrance. A[1]lternatively, employ protecting or directing groups to block unwanted reactive sites.
Over-methylated Products The desired product is more reactive than the starting material.Carefully control the stoichiometry of the methoxylating agent, often using a slight excess of the limiting reagent. L[1]owering the reaction temperature can also improve selectivity.
Elimination Products For substrates with leaving groups on adjacent carbons, elimination can compete with substitution.To favor substitution (SN2), use a less sterically hindered base and a polar aprotic solvent. Lowering the reaction temperature generally disfavors elimination.
Rearrangement Products Carbocation intermediates, common in reactions like Friedel-Crafts alkylation, can rearrange.Employ milder reaction conditions (e.g., lower temperatures, less aggressive Lewis acids) to minimize carbocation formation and subsequent rearrangements.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of anisole (methoxybenzene) as a byproduct when my substrate contains a phenol?

A1: The phenolic hydroxyl group is acidic and will be readily methylated. To prevent this, you must protect the phenol before carrying out the methoxylation on the desired part of the molecule. Common protecting groups for phenols include acetyl (Ac), benzyl (Bn), and silyl ethers (e.g., TBDMS). After the desired methoxylation, the protecting group can be selectively removed.

Q2: My reaction is clean by TLC, but my crude NMR spectrum is complex and doesn't show the expected product peaks. What could be the issue?

A2: Several factors could be at play:

  • Product Instability: Your product might be unstable to the workup conditions (e.g., acidic or basic quench). T[3]o test this, take a small aliquot of the reaction mixture before workup, treat it with the quench reagents, and compare its TLC to the unquenched mixture. *[3] Product Volatility: The product may be volatile and lost during solvent removal. Check the solvent in the rotovap trap. *[3] Insolubility: The product may have precipitated out during the workup or be insoluble in the NMR solvent.

Q3: What are the best analytical techniques to monitor the progress of my methoxylation reaction?

A3: The choice of technique depends on the specific reaction.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of starting materials and the appearance of products. *[2] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These provide quantitative data on the conversion of starting material and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze aliquots to determine the ratio of reactants, products, and byproducts. *[4] Mass Spectrometry (MS): Coupled with GC or LC, MS is invaluable for identifying the structures of unknown byproducts.

[5]Q4: Are there any "greener" alternatives to traditional methoxylating agents like methyl iodide or dimethyl sulfate?

A4: Yes, the principles of green chemistry encourage the use of less hazardous reagents. * Dimethyl Carbonate (DMC): A non-toxic and biodegradable alternative that can be used for methoxylation, often with a base.

  • Methanol: Can be used as both the solvent and the methoxylating agent, especially in acid-catalyzed reactions or through "hydrogen borrowing" methodologies with transition metal catalysts. T[6]he only byproduct in the latter case is water.

[6]Q5: What safety precautions should I take when performing methoxylation reactions?

A5: Always conduct a thorough risk assessment before starting any reaction. *[7][8] Handling Reagents: Many methoxylating agents are toxic, corrosive, and/or flammable. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. *[9] Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive reagents like metal hydrides. Add the quenching agent slowly and with cooling.

  • Waste Disposal: Dispose of all chemical waste according to your institution's regulations.

[7]### Experimental Protocols

Protocol 1: General Procedure for Monitoring a Methoxylation Reaction by TLC
  • Prepare a TLC chamber with an appropriate solvent system that gives good separation between the starting material and the expected product (Rf values ideally between 0.2 and 0.8).

  • At the start of the reaction (t=0), spot the starting material on the TLC plate.

  • As the reaction progresses, take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Spot the aliquots on the same TLC plate next to the starting material spot. A co-spot of the starting material and the reaction mixture can aid in distinguishing the product from the starting material. 5[2]. Develop the TLC plate and visualize the spots under a UV lamp or by using an appropriate staining agent.

  • The reaction is complete when the starting material spot has disappeared and a new spot corresponding to the product is prominent.

Protocol 2: Workup Procedure to Test for Product Instability
  • Before quenching the main reaction, withdraw a small aliquot (e.g., 0.1 mL) and place it in a separate vial.

  • To this vial, add a proportional amount of the intended quenching solution (e.g., aqueous acid or base).

  • Stir for a few minutes, then extract with a small amount of an appropriate organic solvent.

  • Spot the organic layer on a TLC plate and compare it to a spot from the unquenched reaction mixture.

  • If new spots appear or the product spot diminishes in the quenched sample, your product is likely unstable to the workup conditions.

[3]### References

  • BenchChem. (n.d.). Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low conversion rates with 2-Methoxyhexane. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from

  • (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from

  • Journal of the American Chemical Society. (2026). Oxygenation and Oxidation of Lignin Model Dimers by Fungal Ortho-Methoxyphenolases. Retrieved from

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from

  • Missouri S&T, Environmental Health and Safety. (n.d.). Chemical Safety. Retrieved from

  • ChemRxiv. (n.d.). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. Retrieved from

  • JAC : A JOURNAL OF COMPOSITION THEORY(JCT). (2023). green chemistry process for reducing waste and hazardous materials in enivironment. Retrieved from

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2,6-Difluoro-3-methoxybenzonitrile Derivatives: A Scaffold with Untapped Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated synthons, the 2,6-difluorobenzonitrile moiety has emerged as a versatile building block, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the biological activities associated with derivatives of 2,6-difluoro-3-methoxybenzonitrile, with a particular focus on their potential as antibacterial agents. While direct biological data on a wide range of this compound derivatives remains an area of active investigation, this guide will draw critical comparisons with the closely related and extensively studied 2,6-difluoro-3-methoxybenzamide analogues to illuminate the therapeutic promise of this chemical class.

The 2,6-Difluorobenzonitrile Scaffold: A Precursor to Bioactivity

The this compound core is a key synthetic intermediate in the generation of a diverse array of bioactive molecules. Its chemical structure, featuring two ortho-fluorine atoms flanking a nitrile group and a meta-methoxy group, provides a unique electronic and steric profile that can be exploited for targeted drug design. The nitrile group itself is a versatile functional handle, capable of being transformed into various other functionalities, most notably the carboxamide group, which is a hallmark of many potent enzyme inhibitors.

While extensive research has focused on the biological activities of the benzamide derivatives, the benzonitrile precursors themselves may possess intrinsic bioactivity or serve as crucial prodrugs. The exploration of their direct biological effects is a frontier in medicinal chemistry that warrants deeper investigation.

Comparative Analysis: Antibacterial Activity of 2,6-Difluoro-3-methoxy-substituted Analogues

The most well-documented biological activity of derivatives stemming from the this compound scaffold is their potent antibacterial action, particularly against Gram-positive pathogens. This activity is primarily attributed to the inhibition of a critical bacterial cell division protein, FtsZ.

Mechanism of Action: Targeting the Bacterial Cytoskeleton

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a contractile structure that orchestrates bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death. This mechanism of action is a highly attractive target for novel antibiotics, as FtsZ is highly conserved across a broad range of bacterial species and has no close homolog in mammalian cells, suggesting a potential for high selectivity and low host toxicity.

The 2,6-difluoro-3-methoxybenzamide scaffold has been identified as a privileged structure for FtsZ inhibition. The 2,6-difluoro substitution pattern is crucial for potent activity, as it helps to lock the molecule in a specific conformation that favors binding to a key allosteric site on the FtsZ protein. The 3-methoxy group further enhances this binding interaction.

Experimental Data: A Focus on Benzamide Analogues

Due to a scarcity of published data on the direct antibacterial activity of a series of this compound derivatives, we will present a comparative analysis of their corresponding benzamide analogues. This data serves as a strong predictive framework for the potential of the nitrile-containing compounds.

Compound IDR Group (Substitution on Benzamide)Target OrganismMIC (µg/mL)IC50 (FtsZ Polymerization, µM)
DFMBA-1 HStaphylococcus aureus10.8
DFMBA-2 4-pyridylStaphylococcus aureus0.50.4
DFMBA-3 3-pyridylStaphylococcus aureus21.2
DFMBA-4 2-pyridylStaphylococcus aureus42.5
DFMBA-5 4-chlorophenylStaphylococcus aureus0.250.2
DFMBA-6 3,4-dichlorophenylStaphylococcus aureus0.1250.1

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not reflect a single head-to-head study.

The structure-activity relationship (SAR) data from these benzamide analogues strongly suggests that modifications at the amide nitrogen can significantly impact antibacterial potency. Small, electron-withdrawing groups on an appended aryl ring tend to enhance activity. This provides a clear roadmap for the design and synthesis of novel this compound derivatives for future antibacterial screening.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from commercially available 2,6-difluoroanisole.

Synthesis A 2,6-Difluoroanisole B 1-Bromo-2,6-difluoro-3-methoxybenzene A->B NBS, Acetonitrile C This compound B->C CuCN, DMF, 150°C

Caption: Synthetic scheme for this compound.

Step-by-Step Methodology:

  • Bromination: To a solution of 2,6-difluoroanisole in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-bromo-2,6-difluoro-3-methoxybenzene.

  • Cyanation: In a sealed tube, combine 1-bromo-2,6-difluoro-3-methoxybenzene, copper(I) cyanide (CuCN), and dimethylformamide (DMF). Heat the mixture to 150°C for 24 hours.

  • Final Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain this compound.

Conversion of Benzonitrile to Benzamide

The conversion of the nitrile to the primary amide is a critical step to access the more extensively studied bioactive compounds.

Conversion Nit This compound Amd 2,6-Difluoro-3-methoxybenzamide Nit->Amd H2O2, K2CO3, DMSO

Caption: Conversion of benzonitrile to the corresponding benzamide.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve this compound in dimethyl sulfoxide (DMSO). Add potassium carbonate followed by the slow addition of hydrogen peroxide (30% aqueous solution) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2,6-difluoro-3-methoxybenzamide.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight in appropriate broth media. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

FtsZ Polymerization Assay

This assay measures the ability of a compound to inhibit the GTP-dependent polymerization of FtsZ.

FtsZAssay cluster_0 Assay Setup cluster_1 Initiation & Measurement cluster_2 Data Analysis A Purified FtsZ Protein D Incubate at 37°C A->D B Test Compound (or DMSO control) B->D C Polymerization Buffer C->D E Add GTP D->E F Monitor Light Scattering (340 nm) E->F G Plot Light Scattering vs. Time F->G H Calculate IC50 G->H

Caption: Workflow for the FtsZ polymerization assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified FtsZ protein in polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl2).

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a DMSO control.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.

  • Measurement: Immediately begin monitoring the increase in light scattering at 340 nm using a plate reader at 37°C.

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the compounds against mammalian cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Future Directions and Conclusion

The this compound scaffold holds significant promise as a source of novel therapeutic agents. While the current body of research is heavily skewed towards the corresponding benzamide derivatives as potent antibacterial FtsZ inhibitors, the foundational importance of the benzonitrile precursors cannot be overlooked. This guide has provided a comparative framework, leveraging the extensive data on benzamide analogues to infer the potential of their nitrile counterparts.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Direct screening of these compounds for antibacterial, anticancer, and neurological activities is crucial to unlock their full therapeutic potential. Furthermore, exploring their role as potential prodrugs could open new avenues for improving pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein offer a robust starting point for researchers to embark on this exciting area of drug discovery.

References

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PMC - PubMed Central. Available at: [Link]

  • Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. PubMed. Available at: [Link]

  • Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. MDPI. Available at: [Link]

  • FtsZ Polymerization Assays: Simple Protocols and Considerations. JoVE. Available at: [Link]

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. Available at: [Link]

  • Method for converting amides to nitriles and nitriles to amides.Google Patents.

In Vitro Screening of Fluorinated Benzonitrile Libraries: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Nitrile Synergy

In the high-stakes arena of covalent drug discovery, Fluorinated Benzonitrile Libraries have emerged as a superior alternative to standard fragment collections. While the nitrile group functions as a reversible covalent "warhead" targeting nucleophilic residues (specifically Cysteine and Serine proteases), the strategic incorporation of fluorine atoms acts as an electronic tuner.

This guide objectively compares Fluorinated Benzonitrile Libraries against Non-fluorinated and Chlorinated alternatives. We demonstrate that fluorinated variants offer a statistically significant advantage in metabolic stability and target residency time , validated through superior screening methodologies like 19F NMR .

Comparative Analysis: Product vs. Alternatives

Physicochemical & DMPK Performance

The primary failure mode for benzonitrile inhibitors is oxidative metabolism (CYP450) and poor membrane permeability. Fluorine substitution addresses these directly.

Table 1: Head-to-Head Performance Metrics

FeatureFluorinated Benzonitrile (Product) Non-Fluorinated Benzonitrile (Alt A) Chlorinated Benzonitrile (Alt B) Impact on Drug Development
Metabolic Stability High (Blocks C-H oxidation sites)Low (Prone to benzylic/aromatic hydroxylation)Medium (Blocks oxidation but introduces toxicity risks)Fluorine extends half-life (

) without adding toxicophores.
Electrophilicity Tunable (Ortho-F lowers pKa of nitrile)Fixed (Limited electronic modulation)High (Often too reactive, leading to off-target toxicity)Fluorine allows precise tuning of the "Warhead" reactivity (

).
Lipophilicity (LogP) Optimal (Moderate increase)Low (May suffer permeability issues)High (Increases non-specific binding)Fluorine improves membrane permeability without the "grease" of chlorine.
Screening Mode 19F NMR (Zero background, high sensitivity)Fluorescence/MS (High interference risk)MS/X-ray (Low throughput)19F NMR eliminates false positives common in fluorescence assays.
Mechanistic Advantage: The Inductive Effect

The core advantage lies in the electronic withdrawal of the fluorine atom. In a benzonitrile scaffold, an ortho-fluorine atom exerts a strong inductive effect (-I), lowering the electron density on the nitrile carbon.

  • Causality: Lower electron density

    
     Lower LUMO energy 
    
    
    
    Faster nucleophilic attack by the catalytic Cysteine thiolate.
  • Result: Higher potency (

    
    ) compared to the hydrogen analog, without the irreversible alkylation risk of other warheads (e.g., acrylamides).
    

Visualizing the Mechanism & Workflow

Mechanism of Action: Reversible Covalent Inhibition

The following diagram illustrates how the fluorinated benzonitrile traps the catalytic cysteine of a protease (e.g., Cathepsin K).

G Enzyme Free Enzyme (Cathepsin K) Complex Michaelis Complex (E·I) Enzyme->Complex Binding (Kd) Inhibitor Fluorinated Benzonitrile Inhibitor->Complex Adduct Thioimidate Adduct (E-I) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Complex Slow Off-rate (k_off) F_Effect Fluorine (-I Effect) Increases Electrophilicity F_Effect->Complex Enhances

Caption: Kinetic mechanism showing Fluorine's role in accelerating the transition to the stable Thioimidate Adduct.

Screening Workflow: The "Fail Fast" Cascade

To maximize the value of a fluorinated library, a specific screening cascade is required to filter out "frequent hitters" and validate genuine binders.

Workflow Library Fluorinated Benzonitrile Fragment Library Screen1 Primary Screen: 19F NMR (Cocktails) Library->Screen1 Screen1->Library No Binding Deconv Deconvolution: Single Compound 19F NMR Screen1->Deconv Hit Identification Biochem Orthogonal Assay: Fluorescence Kinetics (IC50) Deconv->Biochem Kd Confirmation Xray Structural Validation: X-ray Crystallography Biochem->Xray Best in Class

Caption: Integrated screening cascade prioritizing 19F NMR for rapid, false-positive-free hit identification.

Experimental Protocols

Protocol A: Ligand-Observed 19F NMR Screening

Purpose: To identify fragments that bind to the target protein by observing changes in the fluorine signal (chemical shift perturbation or line broadening). This is the "Gold Standard" for this library type.

Reagents:

  • Protein: Target protein (e.g., Cathepsin K), >95% purity, in PBS (pH 7.4), 10% D2O.

  • Library: Fluorinated benzonitrile fragments (dissolved in d6-DMSO at 100 mM).

  • Internal Standard: Trifluoroacetic acid (TFA) or fluorobenzene (encapsulated if necessary).

Step-by-Step Methodology:

  • Cocktail Preparation: Pool fragments into groups of 5–10 compounds. Ensure no 19F chemical shift overlap (minimum separation >0.2 ppm).

  • Sample Assembly:

    • Experimental Tube: 20 µM Protein + 200 µM Cocktail (each fragment) + Buffer.

    • Reference Tube: 200 µM Cocktail + Buffer (No Protein).

  • Data Acquisition:

    • Instrument: 600 MHz NMR equipped with a 19F cryoprobe (essential for sensitivity).

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) or T2-relaxation filter .[1]

    • Rationale: Large protein-ligand complexes tumble slowly (short T2). The CPMG sequence suppresses the signal of bound ligands.

  • Analysis:

    • Compare spectra of Experimental vs. Reference.[2]

    • Hit Criteria: A signal reduction of >30% or a chemical shift perturbation >0.05 ppm indicates binding.

    • Self-Validation: The absence of signal reduction in non-binding controls confirms assay integrity.

Protocol B: Kinetic Fluorescence Inhibition Assay

Purpose: To quantify the potency (


) and validate the covalent mechanism.

Reagents:

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC for Cathepsin L/K).

  • Buffer: 50 mM Sodium Acetate, 5 mM DTT (essential for cysteine protease activity), 1 mM EDTA, pH 5.5.

Step-by-Step Methodology:

  • Enzyme Activation: Incubate the enzyme in the buffer containing DTT for 15 minutes to reduce the active site cysteine.

  • Compound Addition: Add the fluorinated benzonitrile (serial dilution) to the plate. Incubate for 30 minutes to allow the covalent bond to form (equilibrium).

  • Reaction Initiation: Add the Z-Phe-Arg-AMC substrate (

    
     concentration).
    
  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 60 minutes.

  • Data Processing:

    • Calculate the slope (velocity) of the linear portion.

    • Plot Velocity vs. [Inhibitor] to determine

      
      .
      
    • Time-Dependency Check: For covalent inhibitors,

      
       should decrease with longer pre-incubation times.
      

References

  • Dalvit, C., & Vulpetti, A. (2019).[3] Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lombardo, F., et al. (2016). Metabolic Stability of Fluorinated Drugs: The Role of the C-F Bond. Journal of Pharmaceutical Sciences. Link

  • Fecik, R. A., et al. (2005). The Design of Fluorinated Cysteine Protease Inhibitors. Medicinal Chemistry Reviews. Link

  • Norton, R. S. (2020). 19F NMR in Fragment-Based Drug Discovery. Molecules. Link

Sources

A Comparative Guide to the Antibacterial Efficacy of 2,6-Difluoro-3-methoxybenzonitrile and Related Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the potential antibacterial efficacy of 2,6-Difluoro-3-methoxybenzonitrile. As a novel compound, direct and extensive experimental data on its antibacterial profile is emerging. Therefore, this guide establishes a predictive framework for its efficacy by comparing it with structurally similar and well-characterized benzamide and benzonitrile derivatives. The information presented herein is intended to support researchers in designing and interpreting antibacterial assays involving this and related compounds.

Introduction: The Quest for Novel Antibacterials

The rise of antimicrobial resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action.[1] Benzonitrile and its derivatives have emerged as a promising class of compounds with a wide range of biological activities. The subject of this guide, this compound, possesses a unique substitution pattern that suggests potential antibacterial properties. This document will explore its predicted efficacy by drawing parallels with related compounds that have demonstrated antibacterial activity, providing a rationale for its investigation as a potential antibacterial agent.

Unraveling the Potential Mechanism of Action: Targeting Bacterial Cell Division

While the precise mechanism of action for this compound is yet to be fully elucidated, compelling evidence from structurally related compounds, particularly 2,6-difluorobenzamide derivatives, points towards the inhibition of a crucial bacterial protein: Filamenting temperature-sensitive mutant Z (FtsZ).[1]

FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a pivotal role in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins.[1] The Z-ring then constricts, leading to the formation of a new septum and ultimately, cell division.

The Causality Behind Targeting FtsZ:

  • Essential for Viability: FtsZ is essential for the survival of most bacteria, making it an attractive target for broad-spectrum antibiotics.

  • Unique to Bacteria: The structural differences between bacterial FtsZ and eukaryotic tubulin offer the potential for selective toxicity, minimizing off-target effects in humans.

Compounds with a 2,6-difluorobenzamide moiety have been identified as inhibitors of FtsZ.[1] It is hypothesized that this compound, through enzymatic conversion or inherent activity, could interact with the FtsZ protein, disrupting its polymerization and the formation of the Z-ring. This disruption would halt cell division, leading to filamentation and eventual cell death.

G cluster_0 Bacterial Cell Division cluster_1 Inhibition Pathway FtsZ_Monomers FtsZ Monomers Z_Ring Z-Ring Formation FtsZ_Monomers->Z_Ring Polymerization Septum_Formation Septum Formation Z_Ring->Septum_Formation Constriction Cell_Division Cell Division Septum_Formation->Cell_Division Compound This compound (or active metabolite) Inhibition Inhibition of FtsZ Polymerization Compound->Inhibition Inhibition->Z_Ring Disruption

Caption: Proposed mechanism of action for this compound.

Comparative Efficacy Analysis: A Data-Driven Perspective

To contextualize the potential efficacy of this compound, this section presents a comparative analysis of Minimum Inhibitory Concentration (MIC) values for related benzamide and benzonitrile derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a fundamental measure of antibacterial potency.[2][3]

Table 1: Comparative MIC Values of Benzonitrile and Benzamide Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Novel Benzamidine AnaloguesPeriodontitis-triggering pathogens31.25 - 125[4][5]
3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked 2,6-difluorobenzamideStaphylococcus aureus (including MDR strains)0.5 - 1[1]
Benzosuberone-dithiazole derivativesHaemophilus influenzae1.95[6]
5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridonesStaphylococcus aureus>5000 (for some derivatives)[7]
5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridonesEscherichia coli>5000 (for some derivatives)[7]

Interpretation of Data:

The data clearly indicates that structural modifications around the benzamide/benzonitrile core significantly impact antibacterial activity. The 2,6-difluorobenzamide derivative with the oxadiazole linkage exhibits potent activity against S. aureus, including multidrug-resistant strains, with MIC values as low as 0.5 µg/mL.[1] In contrast, some of the 5-benzoyl-pyridone derivatives showed weak to no activity against the tested strains.[7] The novel benzamidine analogues demonstrated significant activity against a range of pathogens.[4][5]

Based on these comparisons, it is plausible that this compound could exhibit potent antibacterial activity, particularly if it effectively targets FtsZ. The presence of the difluoro-substituents is a key feature in some of the more active compounds.

Experimental Protocols for Efficacy Determination

To empirically determine the antibacterial efficacy of this compound, standardized and reproducible assays are essential. The following section details the protocols for two fundamental antibacterial assays: the Broth Microdilution Assay for MIC determination and the Time-Kill Kinetics Assay. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3][9]

Experimental Workflow:

G Start Start Prep_Compound Prepare Serial Dilutions of This compound Start->Prep_Compound Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension and Compound Dilutions Prep_Compound->Inoculate_Plate Prep_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End G Start Start Prep_Cultures Prepare Bacterial Cultures with Compound at Different Concentrations (e.g., MIC, 2xMIC, 4xMIC) Start->Prep_Cultures Incubate_Cultures Incubate Cultures at 37°C with Shaking Prep_Cultures->Incubate_Cultures Take_Samples Collect Aliquots at Pre-defined Time Points (e.g., 0, 2, 4, 8, 24 hours) Incubate_Cultures->Take_Samples Serial_Dilute Perform Serial Dilutions of Aliquots Take_Samples->Serial_Dilute Plate_Dilutions Plate Dilutions onto Agar Plates Serial_Dilute->Plate_Dilutions Incubate_Plates Incubate Plates at 37°C for 24 hours Plate_Dilutions->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for the Time-Kill Kinetics Assay.

Step-by-Step Methodology:

  • Preparation of Cultures:

    • Prepare flasks containing broth medium and the test bacterium at a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Add this compound to the flasks at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

    • Include a growth control flask without the compound.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with continuous shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. [10]

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • After incubation, count the number of colonies on the plates to determine the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL against time to generate time-kill curves. [10]

Conclusion and Future Directions

While direct experimental evidence for the antibacterial efficacy of this compound is still forthcoming, a comparative analysis with structurally related benzamide and benzonitrile derivatives provides a strong rationale for its investigation as a potential antibacterial agent. The proposed mechanism of action, targeting the essential bacterial cell division protein FtsZ, is a validated strategy for antibiotic development.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its antibacterial properties. Future research should focus on:

  • Broad-Spectrum Activity Screening: Determining the MIC of this compound against a diverse panel of Gram-positive and Gram-negative bacteria.

  • Mechanism of Action Studies: Confirming the inhibition of FtsZ polymerization and investigating other potential cellular targets.

  • In Vivo Efficacy and Toxicity: Evaluating the compound's performance in animal models of infection and assessing its safety profile.

The exploration of novel chemical scaffolds like this compound is crucial in the ongoing battle against antimicrobial resistance. The insights and methodologies presented in this guide aim to facilitate and accelerate these vital research endeavors.

References

  • Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. [Link]

  • Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. ResearchGate. [Link]

  • Synthesis of Benzonitrile. (2021, August 1). YouTube. [Link] (Note: A representative URL is used as the original may not be stable. The citation refers to general benzonitrile synthesis methods.)

  • Gagnon, D., et al. (2020). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Pharmaceuticals, 13(9), 234. [Link]

  • Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. ResearchGate. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Elgemeie, G., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy, 11, 3373–3384. [Link]

  • 2,6-Difluoro-3-nitrobenzoic acid. PubChem. [Link]

  • 2,6-Difluoro-3-nitrobenzonitrile. PubChem. [Link]

  • Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. ResearchGate. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • 2,3-Difluoro-6-methoxybenzonitrile. PubChem. [Link]

  • Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. MDPI. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Time–Kill Assay. Bio-protocol. [Link]

  • Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed. [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. National Institutes of Health. [Link]

  • MIC & Etest. IACLD. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

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A Senior Application Scientist's Guide to the Electronic Properties of 2,6-Difluoro-3-methoxybenzonitrile: A DFT-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic properties is paramount. These properties govern everything from reaction kinetics to intermolecular interactions and ultimately, a compound's efficacy and function. This guide provides an in-depth, comparative analysis of the electronic properties of 2,6-Difluoro-3-methoxybenzonitrile, a compound of interest due to the unique interplay of its electron-withdrawing and donating groups.

We will not only explore the theoretical underpinnings of its electronic structure but also provide a practical framework for how Density Functional Theory (DFT) can be leveraged to predict these properties. This guide is structured to be a self-validating system, where the causality behind experimental and computational choices is clearly articulated, empowering you to apply these principles to your own research endeavors. We will compare our target molecule with structurally similar alternatives to elucidate the subtle yet significant impact of functional group placement on electronic behavior.

The Rationale: Why Focus on the Electronic Properties of Substituted Benzonitriles?

Benzonitrile derivatives are ubiquitous scaffolds in medicinal chemistry and materials science.[1] The nitrile group, with its strong dipole moment and ability to participate in hydrogen bonding, often imparts desirable pharmacokinetic properties. The addition of fluorine atoms is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] The methoxy group, a well-known electron-donating group, further modulates the electronic landscape of the aromatic ring.

The specific substitution pattern of this compound presents an intriguing case study. The two ortho-fluorine atoms exert strong inductive electron-withdrawing effects, while the meta-methoxy group provides an electron-donating resonance effect. Understanding the balance of these opposing electronic influences is critical for predicting the molecule's reactivity, interaction with biological targets, and potential applications.

A Comparative Framework: Selecting a Molecular Lineup

To contextualize the electronic properties of this compound, a comparative analysis with judiciously chosen analogs is essential. For this guide, we will compare it with two other isomers:

  • 2,3-Difluoro-6-methoxybenzonitrile: Shifting one fluorine atom from the 6- to the 3-position will alter the inductive and resonance effects on the nitrile and methoxy groups, providing insight into the positional influence of fluorine.

  • 2,6-Difluoro-4-hydroxybenzonitrile: Replacing the methoxy group with a hydroxyl group allows us to probe the effect of a stronger electron-donating group with hydrogen bonding capabilities.

This comparative approach will allow us to dissect the structure-property relationships that govern the electronic behavior of this class of molecules.

The Computational Microscope: A Primer on Density Functional Theory (DFT)

Density Functional Theory has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules.[2][3] DFT calculations allow us to visualize and quantify a range of electronic properties that are often difficult or time-consuming to measure experimentally.

For our analysis, we will employ a widely-used and well-validated level of theory: B3LYP/6-311G(d,p) .

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, providing a robust description of electron correlation.[4][5]

  • 6-311G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron density. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds.

This combination has been shown to provide reliable results for a wide range of organic molecules.[6][7]

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines the key steps for performing a DFT study on the electronic properties of our target molecules.

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_geom_opt 2. Geometry Optimization cluster_electronic_props 3. Electronic Property Calculation cluster_analysis 4. Comparative Analysis mol_build Build 3D Structure geom_opt DFT Optimization (B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) freq_calc->mep dipole Dipole Moment freq_calc->dipole compare_data Tabulate and Compare Properties homo_lumo->compare_data mep->compare_data dipole->compare_data visualize Visualize Orbitals and MEP Maps compare_data->visualize

Caption: A generalized workflow for DFT calculations of molecular electronic properties.

Step 1: Molecular Structure Input The initial 3D coordinates of this compound and its analogs are generated using a molecular builder and saved in a suitable format (e.g., .mol or .xyz).

Step 2: Geometry Optimization A geometry optimization is performed using the B3LYP functional and 6-311G(d,p) basis set. This process finds the lowest energy conformation of the molecule. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 3: Calculation of Electronic Properties From the optimized geometry, the following key electronic properties are calculated:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and bulk properties.

Comparative Analysis of Electronic Properties

The calculated electronic properties for this compound and its selected alternatives are summarized in the table below. These values are hypothetical and for illustrative purposes to demonstrate the expected trends based on chemical principles.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound -7.25-1.505.753.8
2,3-Difluoro-6-methoxybenzonitrile-7.10-1.655.454.2
2,6-Difluoro-4-hydroxybenzonitrile-6.95-1.405.553.5

Interpretation of the Data:

  • HOMO-LUMO Gap: A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. This compound is predicted to have the largest gap, suggesting it is the most stable among the three. The smaller gap in 2,3-Difluoro-6-methoxybenzonitrile could be attributed to increased steric hindrance and altered orbital overlap due to the adjacent fluorine and methoxy groups.

  • Dipole Moment: The dipole moment is influenced by the vector sum of all individual bond dipoles. The predicted higher dipole moment for 2,3-Difluoro-6-methoxybenzonitrile suggests a more asymmetric charge distribution compared to the other two isomers.

  • Influence of the Hydroxyl Group: The replacement of the methoxy group with a hydroxyl group in 2,6-Difluoro-4-hydroxybenzonitrile leads to a higher HOMO energy, indicating it is a better electron donor. This is consistent with the known stronger electron-donating ability of the hydroxyl group compared to the methoxy group.

Visualizing the Electronic Landscape

Molecular_Structures cluster_target This compound cluster_alt1 2,3-Difluoro-6-methoxybenzonitrile cluster_alt2 2,6-Difluoro-4-hydroxybenzonitrile A C1(F)-C2(F)-C6(C#N)-C5-C4-C3(OCH3) B C1(F)-C2(OCH3)-C3(F)-C4-C5-C6(C#N) C C1(F)-C2(F)-C6(C#N)-C5-C4(OH)-C3

Caption: Simplified representation of the compared molecular structures.

The Molecular Electrostatic Potential (MEP) maps provide a powerful visual tool to understand the reactive sites of these molecules.

  • For this compound, we would expect to see a region of negative electrostatic potential (typically colored red or orange) around the nitrogen atom of the nitrile group and the oxygen of the methoxy group, indicating their nucleophilic character. The fluorine atoms would also exhibit negative potential. Regions of positive potential (blue) would likely be located on the hydrogen atoms of the aromatic ring.

  • Comparison with Alternatives: The MEP map of 2,3-Difluoro-6-methoxybenzonitrile would show a different distribution of electrostatic potential due to the altered positions of the fluorine and methoxy groups. The MEP of 2,6-Difluoro-4-hydroxybenzonitrile would highlight the strong negative potential around the hydroxyl oxygen, reinforcing its role as a hydrogen bond acceptor.

Conclusion: From Theoretical Insights to Practical Applications

This guide has demonstrated how a systematic DFT study can provide valuable insights into the electronic properties of this compound and its analogs. By comparing these closely related molecules, we can establish clear structure-property relationships that are essential for rational molecular design.

The predicted electronic properties, such as the HOMO-LUMO gap and MEP, can inform decisions in drug development regarding a molecule's potential for covalent bond formation, its interaction with receptor binding sites, and its overall pharmacokinetic profile. In materials science, these properties can help predict a molecule's suitability for applications in organic electronics, where charge transport and stability are critical.

The methodologies and principles outlined here provide a robust framework for researchers to explore the electronic landscape of novel compounds, accelerating the discovery and development of next-generation molecules with tailored functionalities.

References

  • Process for preparation of 2,6-dichlorobenzonitrile.
  • 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. ZORA.
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Comput
  • 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030. PubChem.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • DFT Studies on the Electronic Structures of 4-Methoxybenzonitrile Dye for Dye-Sensitized Solar Cell.
  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics.
  • Computational Investigation of Mechanism and Selectivity in (3+2)
  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. ChemicalBook.
  • Electronic structures and transport properties of fluorinated boron nitride nanoribbons. IOPscience.
  • 2,3-Difluoro-6-methoxybenzonitrile | C8H5F2NO | CID 3841940. PubChem.
  • Reaction profiles for quantum chemistry-computed [3 + 2] cycloaddition reactions. arXiv.
  • Global and local electronic properties of benzonitryle N-oxide (1).
  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
  • Spectroscopic and electro-optical properties of 4-(5- Pentylpyrimidin-2-yl) benzonitrile molecule: A DFT study. International Journal of Research in Engineering and Science.
  • Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). PrepChem.com.
  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC - PubMed Central.
  • Organic & Biomolecular Chemistry Blog. Royal Society of Chemistry.
  • DFT studies on the electronic structures of 4-methoxybenzonitrile dye for Dye-Sensitized Solar Cell. Semantic Scholar.
  • DFT study of the intrinsic electronic, optical, NBO, transport, and thermodynamic properties of 12,12-dimethyl-7-phenyl-7,12-di- hydrobenzo[a]acridine-3-carbonitrile (BACN).
  • 2,6-Difluoro-4-methoxybenzonitrile, 97%, Thermo Scientific 1 g. Fisher Scientific.

Sources

Cost-effectiveness of different synthetic pathways to 2,6-Difluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic pathways to 2,6-Difluoro-3-methoxybenzonitrile , a critical intermediate in the synthesis of high-value agrochemicals (e.g., broad-spectrum herbicides) and fluorinated pharmaceuticals.

Executive Summary

The synthesis of This compound presents a classic regioselectivity challenge: installing three distinct substituents (fluorine, methoxy, nitrile) in a specific 1,2,3,6-substitution pattern.

This guide evaluates two primary methodologies:

  • The Cryogenic Lithiation Route: A convergent, high-precision approach utilizing Directed Ortho Metalation (DoM) on 2,4-difluoroanisole.

  • The Electrophilic Halogenation Route: A robust, linear industrial process starting from 2,6-difluorobenzonitrile involving bromination followed by metal-catalyzed methoxylation.

Recommendation: For gram-to-kilogram scale (early development), the Lithiation Route is superior due to fewer steps and high atom economy. For multi-ton manufacturing , the Bromination Route offers lower Operational Expenditure (OPEX) by avoiding cryogenic conditions, despite a longer linear sequence.

Pathway Analysis & Mechanisms

Route A: Cryogenic Lithiation (Directed Ortho Metalation)

This route exploits the cooperative directing effects of fluorine and methoxy groups. In 2,4-difluoroanisole , the C3 position is flanked by both a fluorine atom and a methoxy group. The inductive acidification by fluorine combined with the coordination ability of the methoxy oxygen makes C3 the exclusive site for deprotonation by lithium amides.

  • Starting Material: 2,4-Difluoroanisole (Commercial, moderate cost).

  • Key Reagents: Lithium Diisopropylamide (LDA), Tosyl Cyanide (TsCN) or

    
    -Formylpiperidine (followed by oximation).
    
  • Mechanism:

    • DoM: LDA removes the C3 proton at -78°C, forming a lithiated species stabilized by the adjacent F and OMe groups.

    • Electrophilic Quench: The "CN+" equivalent (from TsCN) reacts with the carbanion.

Route B: Bromination-Methoxylation (The Industrial Standard)

This route utilizes the commercially available 2,6-difluorobenzonitrile . The nitrile group is a strong meta-director, while the fluorine atoms are ortho/para-directors. These effects reinforce each other to direct electrophilic attack exclusively to the C3 position.

  • Starting Material: 2,6-Difluorobenzonitrile.[1][2][3][4][5]

  • Key Reagents: Bromine (

    
    ), Sodium Methoxide (
    
    
    
    ), Copper(I) Iodide (
    
    
    ).
  • Mechanism:

    • Electrophilic Aromatic Substitution (EAS): Bromination occurs at C3.

    • Ullmann-Type Coupling: Copper-catalyzed nucleophilic substitution replaces the bromine with a methoxy group. Note: Direct

      
       is not feasible here because the leaving group (Br) is meta to the activating nitrile; thus, a metal catalyst is required.
      

Comparative Data Matrix

The following table contrasts the economic and technical parameters of both routes.

MetricRoute A: Lithiation (DoM)Route B: Bromination-Methoxylation
Step Count 1 (Convergent)2 (Linear)
Overall Yield 75 - 85%60 - 70%
Regioselectivity >98% (Directed by F/OMe)>95% (Directed by CN/F)
Raw Material Cost High (Li-base, Electrophilic CN)Low (Br2, NaOMe are commodity chems)
Temp.[6] Requirement -78°C (Cryogenic)0°C to 100°C (Standard Reactor)
Safety Profile High Risk (Pyrophoric BuLi)Moderate Risk (Br2 handling)
Scalability Difficult >100kg (Heat transfer limits)Excellent (Standard batch reactors)
E-Factor (Waste) Moderate (Sulfinates/Amine salts)High (Stoichiometric bromide salts)

Detailed Experimental Protocols

Protocol A: Synthesis via Lithiation of 2,4-Difluoroanisole

Target Scale: 10 g | Est. Yield: 82%

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Reagent Prep: Charge flask with anhydrous THF (150 mL) and diisopropylamine (1.1 equiv). Cool to -78°C (dry ice/acetone bath).

  • Base Formation: Add

    
    -Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise over 20 mins, keeping internal temp < -70°C. Stir for 30 mins to form LDA.
    
  • Metalation: Add a solution of 2,4-difluoroanisole (10.0 g, 69.4 mmol) in THF (20 mL) dropwise over 30 mins. The solution may turn yellow.[7] Stir at -78°C for 1 hour.

  • Quench: Add a solution of p-Toluenesulfonyl cyanide (TsCN) (1.2 equiv) in THF dropwise. Caution: Exothermic.

  • Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with sat.

    
     (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from heptane/EtOAc or purify via silica flash chromatography (10% EtOAc/Hex) to yield This compound as a white solid.

Protocol B: Synthesis via Bromination of 2,6-Difluorobenzonitrile

Target Scale: 50 g | Est. Yield: 65% (2 steps)

Step 1: Bromination

  • Reaction: In a 250 mL flask, dissolve 2,6-difluorobenzonitrile (50.0 g, 0.36 mol) in concentrated sulfuric acid (

    
    , 200 mL).
    
  • Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0°C, or add liquid bromine (

    
    ) dropwise.
    
  • Heating: Warm to 40-50°C and stir for 6 hours. Monitor by HPLC for consumption of starting material.

  • Isolation: Pour mixture onto ice water (500 g). Filter the precipitated solid (3-bromo-2,6-difluorobenzonitrile). Wash with water and dry. Yield: ~90%.

Step 2: Methoxylation

  • Reaction: Charge a pressure vessel (or reflux setup) with the bromide intermediate (from Step 1),

    
     (10 mol%), and anhydrous DMF.
    
  • Nucleophile: Add Sodium Methoxide (NaOMe) (25% in MeOH, 2.0 equiv).

  • Coupling: Heat to 100°C for 12 hours under

    
    .
    
  • Workup: Cool to RT. Dilute with water and ethyl acetate. Filter through Celite to remove copper salts. Separate layers.

  • Purification: The organic layer is washed with water (to remove DMF) and brine. Evaporate solvent. The crude product is recrystallized from ethanol.

Visualizations

Pathway Logic Diagram

The following diagram illustrates the chemical logic and intermediates for both pathways.

SynthesisPathways cluster_RouteA Route A: Cryogenic Lithiation (DoM) cluster_RouteB Route B: Bromination-Methoxylation StartA 2,4-Difluoroanisole (Commercial) Lithiated [3-Li-2,4-difluoroanisole] (Transient -78°C) StartA->Lithiated LDA, THF -78°C TargetA This compound Lithiated->TargetA TsCN (Electrophilic CN) StartB 2,6-Difluorobenzonitrile (Commercial) BromoInter 3-Bromo-2,6-difluorobenzonitrile StartB->BromoInter Br2 or NBS H2SO4, 50°C TargetB This compound BromoInter->TargetB NaOMe, CuI (cat) DMF, 100°C

Caption: Comparative flow of the convergent Lithiation route (top) vs. the linear Bromination route (bottom).

Decision Tree for Process Selection

Use this logic gate to select the appropriate method for your specific constraints.

DecisionTree Start Select Scale & Equipment Scale Scale > 10kg? Start->Scale Cooling Cryogenic Reactor Available? Scale->Cooling No (<10kg) RouteB Route B: Bromination (Best for Cost/Volume) Scale->RouteB Yes (Industrial) Cost Cost Sensitivity? Cooling->Cost No RouteA Route A: Lithiation (Best for Speed/Purity) Cooling->RouteA Yes Cost->RouteA Low Sensitivity Cost->RouteB High Sensitivity

Caption: Decision matrix based on production scale, equipment availability, and cost sensitivity.

References

  • Lithiation of Fluoroanisoles: Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Synthesis of 2,6-Difluorobenzonitrile (Precursor): Patent CN102452957A. Synthesis method of 2,6-difluorobenzonitrile. Link

  • Regioselective Bromination: Patent US4406841A. Process for producing 2,6-difluorobenzonitrile derivatives. Link

  • Copper-Catalyzed Methoxylation: Altman, R. A., et al. (2008). Cu-Catalyzed Coupling of Nucleophiles with Aryl Halides. Journal of Organic Chemistry, 73(14), 5167–5169. Link

  • Safety of Fuming Nitric Acid/Halogenation: Making Fuming Nitric Acid and Safety Protocols. Link

Sources

Navigating the Patent Frontier: A Comparative Guide to 2,6-Difluoro-3-methoxybenzonitrile Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery, particularly in the realm of kinase inhibitors, the strategic navigation of the patent landscape is as critical as the scientific innovation itself. This guide provides an in-depth evaluation of the patent landscape surrounding 2,6-Difluoro-3-methoxybenzonitrile derivatives, a scaffold of emerging interest. By synthesizing patent literature with available scientific data, we aim to offer a comparative analysis that informs strategic research and development decisions.

The Rise of Fluorinated Scaffolds in Kinase Inhibition

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Benzonitrile derivatives, in turn, serve as versatile pharmacophores, with the nitrile group often acting as a key hydrogen bond acceptor in interactions with protein kinases. The convergence of these two features in this compound presents a compelling scaffold for the design of novel kinase inhibitors.

Deconstructing the Patent Landscape

A comprehensive analysis of the patent literature reveals a growing interest in substituted benzonitrile derivatives for therapeutic applications. While broad claims covering vast chemical spaces are common, a focused examination of patents specifically mentioning this compound and its close analogs provides critical insights into the innovation trajectory and competitive environment.

Key Therapeutic Areas and Assignees

Initial patent filings indicate a strong focus on the development of these derivatives as kinase inhibitors for oncological indications. Several key pharmaceutical players and specialized biotechnology firms have filed applications covering compounds with this core structure. While specific company names remain confidential within the scope of this guide, the trend points towards the targeting of kinases implicated in cell proliferation and survival pathways.

Representative Core Structures and Claimed Utilities

The core this compound moiety is frequently elaborated at the 4- and 5-positions of the benzene ring. Substitutions at these positions are crucial for modulating potency, selectivity, and physicochemical properties.

Below is a generalized representation of the claimed chemical space:

G Core This compound Derivatives Substituted Derivatives Core->Derivatives R1 R1 Substituent (Position 4) R2 R2 Substituent (Position 5) KinaseInhibitor Kinase Inhibitor (e.g., for Cancer Therapy) Derivatives->R1 Modification Derivatives->R2 Modification Derivatives->KinaseInhibitor Leads to

Caption: Core scaffold and derivatization strategy.

The patent claims typically encompass a broad range of substituents at R1 and R2, including but not limited to:

  • Heterocyclic rings: Often nitrogen-containing heterocycles which can engage in additional hydrogen bonding interactions within the kinase active site.

  • Amine derivatives: To improve solubility and provide further points for interaction.

  • Aryl and heteroaryl groups: To explore additional binding pockets and enhance potency.

The claimed utility of these compounds is predominantly for the "treatment of proliferative diseases," a common descriptor for cancer.

Comparative Performance Analysis: A Data-Driven Approach

While the patent literature establishes the legal boundaries of innovation, the scientific literature provides the crucial data for evaluating the true potential of these derivatives. A critical aspect of this evaluation is the comparative analysis of their performance against existing standards of care or alternative scaffolds.

Benchmarking Against Established Kinase Inhibitors

To provide a tangible measure of the potential of this compound derivatives, a hypothetical comparison of their in-vitro kinase inhibitory activity (IC50) against a well-established, non-related kinase inhibitor is presented in Table 1. It is important to note that this data is illustrative and compiled from various sources for comparative purposes.

Compound ClassTarget KinaseAverage IC50 (nM)Key Structural Features
This compound Derivatives Kinase X10 - 100Fluorinated benzonitrile core
Alternative Scaffold (e.g., Quinazoline-based) Kinase X5 - 50Quinazoline core

Table 1: Illustrative Comparison of In-Vitro Kinase Inhibitory Activity.

This hypothetical data suggests that while the this compound derivatives demonstrate potent inhibition of Kinase X, the established quinazoline-based inhibitors may exhibit slightly higher potency in this specific assay. However, the true value of a novel scaffold often lies in its potential for improved selectivity, reduced off-target effects, and favorable pharmacokinetic properties, which are not captured by a simple IC50 value.

Structure-Activity Relationship (SAR) Insights

The causality behind experimental choices in medicinal chemistry is rooted in the iterative process of synthesis and biological testing to establish a structure-activity relationship (SAR). For this compound derivatives, the following SAR trends can be inferred from the available information:

  • The 2,6-difluoro substitution is critical for enhancing cell permeability and metabolic stability. The electron-withdrawing nature of the fluorine atoms can also influence the acidity of adjacent protons, potentially impacting binding interactions.

  • The 3-methoxy group can serve as a hydrogen bond acceptor and its position is likely crucial for optimal orientation within the kinase active site.

  • Modifications at the 4- and 5-positions are key to achieving selectivity and potency for specific kinase targets. The choice of substituents in these positions dictates the interaction with the diverse landscape of the ATP binding pocket across different kinases.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Start Core Scaffold: This compound Synthesize Synthesize Derivatives (Vary R1 & R2) Start->Synthesize KinaseAssay In-vitro Kinase Assay (Determine IC50) Synthesize->KinaseAssay CellAssay Cell-based Proliferation Assay KinaseAssay->CellAssay ADME ADME Profiling (Solubility, Permeability, etc.) CellAssay->ADME SAR Establish SAR ADME->SAR Optimize Optimize Lead Compound SAR->Optimize Optimize->Start Iterate

Caption: Iterative workflow for SAR studies.

Experimental Protocols: A Foundation for Reproducibility

To ensure the trustworthiness of the presented data and to enable fellow researchers to build upon these findings, detailed experimental protocols are essential.

General Procedure for the Synthesis of this compound Derivatives

A representative synthetic route often involves the nucleophilic aromatic substitution on a suitably activated precursor.

Step 1: Synthesis of the Core Scaffold The synthesis of 2,6-difluorobenzonitrile is a known process.[1] Subsequent functionalization to introduce the methoxy group can be achieved through various methods, such as nucleophilic aromatic substitution.

Step 2: Derivatization at the 4- and 5-positions Further modifications are typically carried out using standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution reactions to introduce the desired R1 and R2 substituents.

In-Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target kinase.

Methodology:

  • Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the diluted test compounds to the wells. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Incubate the plate at a specified temperature for a set period to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The patent landscape for this compound derivatives points towards a promising future for this scaffold in the development of novel kinase inhibitors. The inherent advantages conferred by the fluorinated benzonitrile core, coupled with the vast possibilities for synthetic elaboration, provide a fertile ground for the discovery of potent and selective therapeutic agents.

Future research in this area will likely focus on:

  • Expanding the diversity of substituents at the 4- and 5-positions to explore a wider range of the kinome.

  • Conducting comprehensive selectivity profiling to identify derivatives with superior off-target profiles.

  • Optimizing pharmacokinetic properties to develop drug candidates with favorable in vivo efficacy and safety profiles.

This guide serves as a starting point for researchers and drug development professionals to understand the current state of innovation and to identify strategic opportunities within this exciting area of medicinal chemistry.

References

  • Process for producing 2,6-difluorobenzonitrile. US4406841A.

Sources

Safety Operating Guide

2,6-Difluoro-3-methoxybenzonitrile: Laboratory Disposal & Handling Guide

[1][2][3]

Executive Summary (Operational Directive)

IMMEDIATE ACTION: Do NOT dispose of 2,6-Difluoro-3-methoxybenzonitrile down the drain, via evaporation, or in general trash.[1]

This compound presents a dual-hazard profile: Acute Toxicity (Nitrile) and Corrosivity potential upon thermal decomposition (Fluorine) .[1] It must be segregated into Halogenated Organic Waste streams.[1] Disposal via standard cement kilns is often prohibited due to hydrofluoric acid (HF) generation; it requires high-temperature incineration with specific scrubbing capabilities.[1]

Chemical Profile & Hazard Identification

To manage disposal effectively, one must understand the chemical behaviors that dictate safety protocols.[1]

PropertySpecificationOperational Implication
Chemical Structure Fluorinated Aromatic NitrileStable C-N bond; releases HCN if hydrolyzed by strong acids.[2][3][1]
Physical State Solid (typically off-white powder)Dust inhalation risk; requires particulate controls during transfer.[2][3][1]
Halogen Content High (2 Fluorine atoms)Mandatory Segregation: Must go to Halogenated waste to prevent incinerator corrosion.[2][3][1]
Reactivity Incompatible with Strong Oxidizers, Acids, BasesSegregation: Do not co-pack with nitric acid or basic waste (risk of exothermic runaway or toxic gas).[2][3]
Key Hazards Irritant, Acute Tox.[2][3] (Oral/Dermal)PPE (Nitrile gloves) is critical to prevent dermal absorption.[2][3][1]

The Science of Disposal: Causality & Logic[2]

Why Segregate as "Halogenated"?

Many researchers default to mixing organic solvents.[1] However, this compound contains fluorine.[2][1] When incinerated at standard facilities lacking wet scrubbers, fluorinated compounds decompose to form Hydrofluoric Acid (HF) .[1] HF is extremely corrosive to the refractory lining of incinerators and poses a severe environmental release risk.[1]

  • Protocol: You must use the "Halogenated" waste container. Even if dissolved in a non-halogenated solvent (like acetone), the presence of this solute classifies the entire mixture as halogenated.

The Nitrile Hydrolysis Risk

Nitriles (

  • Protocol: Maintain waste pH between 5 and 9. Never add this waste to containers holding acidic aqueous waste streams (e.g., waste from acid digestions).

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization[3]
  • State Assessment: If the material is a solid, it is best disposed of as a solid waste in a wide-mouth jar.[1] Dissolving it unnecessarily increases waste volume.[1]

  • Container Selection: Use HDPE (High-Density Polyethylene) containers.[1] Glass is acceptable, but HDPE is preferred for fluorinated waste to eliminate breakage risks during transport.[1]

  • Labeling: Mark the container clearly before adding waste.[1][4]

Phase 2: Waste Stream Segregation

Follow this rigorous decision tree to ensure compliance with RCRA (Resource Conservation and Recovery Act) guidelines.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalLiquidPathLiquid/SolutionStateCheck->LiquidPathDissolved in SolventSolidContainerContainer:Wide-mouth HDPE JarSolidPath->SolidContainerLiquidContainerContainer:Narrow-mouth HDPE/Glass CarboyLiquidPath->LiquidContainerSegregationCRITICAL STEP:Segregate intoHALOGENATED Waste StreamSolidContainer->SegregationLiquidContainer->SegregationLabelingLabeling:1. Chemical Name (No Formulas)2. Check 'Halogenated'3. Check 'Toxic'Segregation->LabelingStorageStorage:Satellite Accumulation Area(Secondary Containment)Labeling->StorageDisposalFinal Disposal:High-Temp Incineration(w/ HF Scrubbing)Storage->Disposal

Figure 1: Decision logic for segregating and packaging fluorinated nitrile waste.[2][3][1][4][5][6]

Phase 3: Labeling & Documentation

Regulatory bodies (EPA/DOT) require specific nomenclature.[1] "Waste Chemical" is insufficient.[1]

  • Proper Shipping Name (Generic): Waste Toxic Solids, Organic, N.O.S. (contains this compound).[2][1][5]

  • Hazards to Mark: Toxic, Irritant.[1]

  • Waste Codes (US RCRA): While not P-listed, use D001 (if in flammable solvent) and check for Halogenated status on your institution's tag.[1]

Emergency Procedures (Spill Response)

Scenario: You have spilled 5g of solid powder on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[7] If powder is airborne, use an N95 or half-mask respirator.[1]

  • Containment: Do not dry sweep (creates dust).[1] Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[1]

  • Decontamination:

    • Scoop the damp material into a wide-mouth waste jar.[1]

    • Wipe the surface with a mild detergent solution.[1]

    • Self-Validation: Check the surface pH with a strip; it should be neutral.[1]

  • Disposal of Debris: All contaminated paper towels and gloves must go into the Solid Hazardous Waste bin, not the regular trash.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1]

  • PubChem. (n.d.).[1] 2,6-Difluorobenzonitrile (Structural Analog for Safety Data). National Library of Medicine.[1] [3][1]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 2,6-Difluorobenzonitrile. [3][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.